molecular formula C20H22N10Na2O12P2 B1574537 c-Di-AMP sodium salt

c-Di-AMP sodium salt

Cat. No.: B1574537
M. Wt: 702.38
Attention: For research use only. Not for human or veterinary use.
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Description

c-Di-AMP (Cyclic diadenylate) sodium salt is an endogenous second messenger molecule that plays a critical dual role in host-immunity and bacterial physiology, making it a valuable compound for research in immunology and microbiology [ ][ ][ ]. In mammalian cells, c-Di-AMP is a potent agonist of the innate immune sensor STING (Stimulator of Interferon Genes), as well as the helicase DDX41 [ ][ ][ ]. Binding to these receptors activates the TBK1-IRF3 signaling pathway, leading to the robust production of Type I interferons (IFN-β) and TNF, establishing its utility in studying the cytoplasmic surveillance pathway and antiviral immunity [ ][ ]. It also functions as an A2A adenosine receptor inverse agonist and can selectively induce apoptosis in monocytes, highlighting its potential in immunomodulatory studies [ ][ ]. Furthermore, c-Di-AMP acts as a potent mucosal adjuvant, stimulating robust humoral (Th2) and cellular (Th1/Th17) immune responses when co-administered with model antigens [ ][ ][ ]. Within Gram-positive bacteria, c-Di-AMP sodium serves as an essential bacterial second messenger, regulating key physiological processes including cell wall homeostasis, potassium transport, osmotic stress responses, and virulence [ ][ ][ ][ ]. It is synthesized by diadenylate cyclases (DACs) and degraded by phosphodiesterases (PDEs) like GdpP, and its intracellular concentration is critical for bacterial growth and survival [ ][ ]. Research shows that c-Di-AMP inhibits osmolyte uptake systems (e.g., OpuCA) and potassium transporters, positioning it as a master regulator of osmotic balance [ ]. This product is provided as a solid, white to off-white powder with a purity of ≥98% (HPLC) and a molecular weight of 702.38 g/mol [ ][ ][ ]. It is soluble in water (up to 20 mM) and should be stored at -20°C [ ][ ][ ]. c-Di-AMP sodium salt is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C20H22N10Na2O12P2

Molecular Weight

702.38

Synonyms

3/',5/'-Cyclic diadenylic acid sodium salt

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to c-di-AMP Signaling Pathways in Bacterial Physiology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a crucial second messenger in a wide array of bacteria, playing a pivotal role in regulating fundamental physiological processes. This technical guide provides a comprehensive exploration of c-di-AMP signaling pathways, intended for researchers, scientists, and drug development professionals. We delve into the enzymatic synthesis and degradation of c-di-AMP, the diverse cast of its protein and RNA effectors, and its multifaceted influence on bacterial life, from maintaining cell wall integrity and ion homeostasis to orchestrating DNA repair and host-pathogen interactions. This guide is designed to be a practical resource, offering not only in-depth theoretical knowledge but also detailed experimental protocols and quantitative data to empower researchers in this dynamic field.

Introduction: The Dawn of a New Signaling Paradigm

First identified in Bacillus subtilis, cyclic di-adenosine monophosphate (c-di-AMP) has since been recognized as an essential signaling molecule in numerous Gram-positive bacteria and some Gram-negative species.[1][2] Unlike other bacterial second messengers, c-di-AMP is often indispensable for bacterial viability under standard laboratory conditions, highlighting its central role in cellular homeostasis.[3] Its discovery has opened new avenues for understanding bacterial physiology and has presented novel targets for antimicrobial drug development.[1][2] This guide will navigate the core components of c-di-AMP signaling, providing both the foundational knowledge and the practical tools necessary to investigate this critical pathway.

The Metabolic Core: Synthesis and Degradation of c-di-AMP

The intracellular concentration of c-di-AMP is meticulously controlled by the balanced activities of synthesizing enzymes, diadenylate cyclases (DACs), and degrading enzymes, phosphodiesterases (PDEs).[4] This dynamic interplay ensures that c-di-AMP levels are appropriately modulated in response to diverse environmental and cellular cues.

Diadenylate Cyclases (DACs): The Architects of c-di-AMP

c-di-AMP is synthesized from two molecules of ATP by DACs, which belong to the DNA integrity scanning (DisA) and the CdaA (cyclase-di-adenylate) families.[4][5]

  • DisA Family: These enzymes possess a C-terminal DAC domain and an N-terminal DNA-binding domain. DisA scans chromosomal DNA and its cyclase activity is inhibited upon encountering DNA lesions, thereby linking DNA integrity to c-di-AMP signaling.[6]

  • CdaA Family: These are membrane-associated proteins with a C-terminal cytoplasmic DAC domain. CdaA is often the primary DAC responsible for maintaining basal levels of c-di-AMP essential for growth.[7]

The synthesis of c-di-AMP by these enzymes is a tightly regulated process, influenced by factors such as the availability of precursors and interactions with regulatory proteins.[8]

Phosphodiesterases (PDEs): The Demolition Crew

c-di-AMP is hydrolyzed into linear 5'-phosphoadenylyl-adenosine (pApA) or two molecules of AMP by specific PDEs, which are crucial for preventing the toxic accumulation of this second messenger.[9] Two major families of c-di-AMP-specific PDEs have been identified:

  • DHH/DHHA1 Domain PDEs: These enzymes, such as GdpP in Bacillus subtilis, are often multi-domain proteins that play a significant role in c-di-AMP degradation.[8]

  • HD Domain PDEs: This family of metal-dependent phosphohydrolases also contributes to the breakdown of c-di-AMP.

The activity of these PDEs is also subject to regulation, ensuring a rapid response to changing cellular needs.

Diagram: The Core c-di-AMP Signaling Pathway

c_di_AMP_Signaling cluster_synthesis Synthesis cluster_degradation Degradation cluster_effectors Downstream Effectors ATP 2 ATP DACs Diadenylate Cyclases (e.g., CdaA, DisA) ATP->DACs c_di_AMP c-di-AMP PDEs Phosphodiesterases (e.g., GdpP) c_di_AMP->PDEs Proteins Effector Proteins (e.g., KtrA, DarB) c_di_AMP->Proteins Binding RNA Riboswitches (e.g., ydaO) c_di_AMP->RNA Binding pApA pApA / 2 AMP DACs->c_di_AMP Synthesis PDEs->pApA Hydrolysis Physiological_Responses Physiological Responses (e.g., Ion Transport, Cell Wall Homeostasis) Proteins->Physiological_Responses Regulation RNA->Physiological_Responses Regulation HPLC_Workflow Start Bacterial Cell Culture Harvest Cell Harvesting (Centrifugation) Start->Harvest Extract Metabolite Extraction (Solvent Lysis) Harvest->Extract Clarify Clarification (Centrifugation) Extract->Clarify Dry Drying (Vacuum Concentrator) Clarify->Dry Reconstitute Reconstitution Dry->Reconstitute HPLC_MS HPLC-MS/MS Analysis Reconstitute->HPLC_MS Data_Analysis Data Analysis and Quantification HPLC_MS->Data_Analysis

Sources

Innate Immune Recognition of Bacterial c-di-AMP: Mechanisms, Sensors, and Therapeutic Exploitation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclic di-AMP (c-di-AMP) is a vital secondary messenger in bacteria, regulating osmotic homeostasis and cell wall integrity.[1] In the context of host-pathogen interactions, it functions as a potent Pathogen-Associated Molecular Pattern (PAMP). Unlike lipopolysaccharides (LPS) or peptidoglycans which are sensed at the cell surface or endosomes, c-di-AMP is a cytosolic PAMP that triggers a robust Type I Interferon (IFN) and NF-κB response.

This technical guide dissects the molecular mechanisms of c-di-AMP recognition by the host innate immune system. We analyze the primary sensors—STING , DDX41 , and RECON —and detail the downstream signaling architectures. Furthermore, we provide validated experimental protocols for researchers developing c-di-AMP analogues for vaccine adjuvants and cancer immunotherapy.

The Molecular Payload: Bacterial c-di-AMP

Before addressing host recognition, one must understand the ligand. c-di-AMP (cyclic di-adenosine monophosphate) is a homodimer of AMP linked by two 3',5'-phosphodiester bonds.

  • Bacterial Origin: Predominantly synthesized by Gram-positive bacteria (Listeria monocytogenes, Staphylococcus aureus, Streptococcus spp.) and some Gram-negatives (Chlamydia trachomatis) via diadenylate cyclases (DACs) containing the DisA_N domain.

  • PAMP Characteristics: Its symmetric 3',5'-linkage distinguishes it structurally from the metazoan 2',3'-cGAMP produced by cGAS. This structural nuance is critical for the differential affinity observed in host sensors.

Table 1: Structural & Functional Comparison of Cyclic Dinucleotides (CDNs)
FeatureBacterial c-di-AMPBacterial c-di-GMPMetazoan 2'3'-cGAMP
Linkage 3'-5', 3'-5'3'-5', 3'-5'2'-5', 3'-5'
Primary Source Gram(+) BacteriaGram(-) BacteriaMammalian cGAS
Key Host Sensor STING, DDX41, RECONSTING, DDX41STING (High Affinity)
Immune Output Type I IFN + NF-κBType I IFNType I IFN

The Sensor Landscape: Recognition Mechanisms

The cytosolic detection of c-di-AMP is not a single-receptor event but a multi-axis network.

The STING Axis (Interferon Dominant)

Stimulator of Interferon Genes (STING) is the central adaptor. However, direct recognition varies significantly by species and allele.

  • Mechanism: Upon binding c-di-AMP, the STING dimer undergoes a conformational shift from an "open" to a "closed" state. This rotation (approx. 180° of the ligand-binding domain relative to the transmembrane domain) releases the C-terminal tail (CTT).

  • The "Human Defect": Human STING (hSTING, specifically the R232 allele) binds bacterial 3',3'-linked CDNs (like c-di-AMP) with significantly lower affinity (

    
     ~ µM range) compared to the endogenous 2',3'-cGAMP (
    
    
    
    ~ nM range).
  • Murine STING: Murine STING binds c-di-AMP with higher affinity, making mouse models highly sensitive to bacterial CDNs.

The DDX41 Bridge

DEAD-Box Helicase 41 (DDX41) acts as a high-affinity upstream sensor that sensitizes the system to bacterial CDNs.

  • Affinity: DDX41 binds c-di-AMP and c-di-GMP with higher affinity than STING in human myeloid cells.

  • Complex Formation: Upon ligand binding, DDX41 interacts with STING, effectively "handing off" the signal or stabilizing the STING signaling complex to initiate the TBK1-IRF3 cascade.

  • Clinical Relevance: Mutations in DDX41 are linked to myeloid neoplasms, highlighting its critical role in myeloid cell homeostasis and immune sensing.

The RECON Axis (NF-κB Dominant)

RECON (Reductase Controlling NF-κB) , encoded by Akr1c13 in mice, represents a distinct, high-affinity recognition system (


 ~ 300 nM).
  • Mechanism: RECON is an oxidoreductase.[2] In its apo state, it represses NF-κB activity.

  • Inhibition-Activation: c-di-AMP binds to RECON's active site, acting as a competitive inhibitor of its enzymatic function.[2] This inhibition relieves the repression of NF-κB, leading to the transcription of pro-inflammatory cytokines (IL-6, TNF-α) independent of the interferon response.

  • Significance: This pathway promotes an antibacterial inflammatory state, distinct from the antiviral state induced by STING.[2][3]

Downstream Signaling Architectures

The following diagram illustrates the bifurcated signaling pathways triggered by cytosolic c-di-AMP.

cDiAMP_Signaling cluster_Sensors Sensor Recognition cDiAMP Cytosolic c-di-AMP STING STING (Dimer) cDiAMP->STING Direct Binding (Low Affinity in Humans) DDX41 DDX41 cDiAMP->DDX41 High Affinity RECON RECON (Enzyme) cDiAMP->RECON High Affinity (Inhibits Enzyme) TBK1 TBK1 Recruitment STING->TBK1 Activation NFkB_Complex NF-κB Complex STING->NFkB_Complex Crosstalk DDX41->STING Complex Formation RECON->NFkB_Complex De-repression IRF3 IRF3 Phosphorylation TBK1->IRF3 IFN Type I Interferons (Antiviral State) IRF3->IFN Nuclear Translocation Cytokines Pro-inflammatory Cytokines (IL-6, TNF - Antibacterial) NFkB_Complex->Cytokines Transcription

Figure 1: Bifurcated signaling pathways. c-di-AMP activates the STING-TBK1-IRF3 axis (often via DDX41) for Interferon production and inhibits RECON to de-repress NF-κB for pro-inflammatory cytokine release.

Experimental Methodologies

To validate c-di-AMP recognition and signaling, we utilize a combination of biophysical binding assays and functional cellular readouts.[4][5]

Protocol 1: Differential Scanning Fluorimetry (DSF) for Binding

Purpose: To determine the thermal stability shift (


) of recombinant STING or DDX41 upon c-di-AMP binding. This is a rapid "Yes/No" binding screen.
  • Protein Prep: Purify the C-terminal domain (CTD) of STING or full-length DDX41 in a buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Reaction Mix:

    • Protein: 5 µM final concentration.

    • Ligand (c-di-AMP): 50 µM (10x excess).

    • Dye: SYPRO Orange (5x final).

  • Execution: Use a qPCR machine. Ramp temperature from 25°C to 95°C at 0.5°C/min.

  • Analysis: Calculate the derivative of fluorescence (-dF/dT). A positive shift in melting temperature (

    
    ) indicates binding stabilization.
    
Protocol 2: Luciferase Reporter Assay (Functional Readout)

Purpose: To quantify the cellular immune response (IFN-β induction) triggered by c-di-AMP.[6]

  • Cell Line: HEK293T (STING-deficient) or RAW264.7 (Macrophage).

  • Transfection (Day 0):

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Co-transfect with:

      • pISRE-Luc (Interferon-Stimulated Response Element driving Firefly Luciferase).

      • pRL-TK (Renilla Luciferase constitutive control).

      • pcDNA3-STING (WT or mutant) if using HEK293T.

  • Stimulation (Day 1):

    • Permeabilize cells using digitonin or use a liposomal transfection reagent (e.g., Lipofectamine 2000) to deliver c-di-AMP into the cytosol. Note: Adding c-di-AMP directly to media without permeabilization is ineffective due to its negative charge.

    • Incubate for 6–16 hours.

  • Measurement (Day 2):

    • Lyse cells using Passive Lysis Buffer.

    • Measure Firefly and Renilla luminescence using a Dual-Luciferase assay system.

    • Data Output: Normalize Firefly/Renilla (Relative Light Units).

Protocol 3: LC-MS/MS Quantification of Cytosolic c-di-AMP

Purpose: To measure physiological levels of c-di-AMP in infected cells.

  • Extraction: Lyse cells in ice-cold extraction solvent (40:40:20 Acetonitrile:Methanol:Water).

  • Standardization: Spike with

    
    -labeled c-di-AMP as an internal standard.
    
  • Chromatography: Separate on a C18 reverse-phase column.

  • Mass Spec: Monitor transitions (MRM mode) for c-di-AMP (m/z 659

    
     330) and the internal standard.
    

Therapeutic Applications: Turning Cold Tumors Hot

The ability of c-di-AMP to trigger a "Type I IFN storm" makes it a prime candidate for cancer immunotherapy and vaccine adjuvants.

Adjuvant Mechanism

c-di-AMP acts as a mucosal adjuvant by activating dendritic cells (DCs).

  • Th1/Th17 Bias: Unlike Alum (Th2 bias), c-di-AMP promotes a Th1 and Th17 response, crucial for intracellular pathogens and tumor clearance.

  • Cross-Presentation: It enhances the cross-presentation of antigens to CD8+ T cells, a prerequisite for cytotoxic T lymphocyte (CTL) generation.

STING Agonists in Oncology

Intratumoral injection of c-di-AMP (or stabilized analogues) can reverse the immunosuppressive microenvironment.

  • Vascular Normalization: STING activation can normalize tumor vasculature, improving drug delivery.

  • Challenges: Natural c-di-AMP is rapidly degraded by serum phosphodiesterases (ENPP1).

  • Solution: Development of phosphorothioate analogues (e.g.,

    
    -dithio-c-di-AMP) which are resistant to hydrolysis yet retain STING/DDX41 binding affinity.
    

References

  • Parvatiyar, K. et al. (2012). The helicase DDX41 recognizes the bacterial secondary messengers cyclic di-GMP and cyclic di-AMP to activate a type I interferon immune response.[4][7] Nature Immunology. Link

  • McFarland, A. P. et al. (2017). Sensing of Bacterial Cyclic Dinucleotides by the Oxidoreductase RECON Promotes NF-κB Activation and Shapes a Proinflammatory Antibacterial State.[2] Immunity. Link

  • Burdette, D. L. et al. (2011). STING is a direct innate immune sensor of cyclic di-GMP. Nature. Link

  • Ebensen, T. et al. (2011). Bis-(3',5')-cyclic dimeric adenosine monophosphate: strong Th1/Th2/Th17 promoting mucosal adjuvant. Vaccine. Link

  • Gao, P. et al. (2013). Structure-function analysis of STING activation by c[G(2',5')pA(3',5')p] and targeting by antiviral DMXAA. Cell. Link

  • Corrales, L. et al. (2015). Direct activation of STING in the tumor microenvironment controls innate immune sensing of immunogenic tumors. Immunity. Link

Sources

Methodological & Application

using fluorescent biosensors for in vivo c-di-AMP imaging

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Imaging of c-di-AMP Dynamics Using Genetically Encoded Biosensors

Abstract

Cyclic di-AMP (c-di-AMP) is an essential nucleotide second messenger in Gram-positive bacteria (Staphylococcus aureus, Listeria monocytogenes, Bacillus subtilis) that regulates cell wall homeostasis, potassium transport, and antibiotic tolerance.[1][2][3][4][5] Dysregulation of c-di-AMP is lethal, making it a high-value target for antimicrobial development. Traditional methods (LC-MS) require cell lysis, destroying spatial and temporal resolution.[6][7] This guide details the application of genetically encoded fluorescent biosensors—specifically the FRET-based CDA5 and Riboswitch-based sensors—to monitor c-di-AMP dynamics in live bacterial cells.

Part 1: Biosensor Selection & Mechanism

To image c-di-AMP in vivo, researchers must choose between Protein-based FRET sensors and RNA-based Riboswitch sensors . This protocol prioritizes the FRET-based approach (e.g., CDA5) for drug development due to its ratiometric nature, which self-corrects for variations in sensor expression levels.

The FRET Sensor (CDA5) Mechanism

The CDA5 biosensor is a fusion protein derived from the Listeria monocytogenes c-di-AMP binding protein Lmo0553 , flanked by a donor (mCyPet) and an acceptor (mYPet).[6][7]

  • Apo State (No c-di-AMP): The fluorophores are distantly spaced; donor excitation leads to Cyan emission.

  • Bound State (+ c-di-AMP): Lmo0553 undergoes a conformational change, bringing the fluorophores into proximity. Donor excitation results in non-radiative energy transfer to the acceptor, increasing Yellow emission (FRET).[6][7]

  • Dynamic Range: ~23% change in FRET ratio (

    
    ).[6][1][7]
    
Mechanism Diagram

BiosensorMechanism cluster_0 Apo State (Low c-di-AMP) cluster_1 Bound State (High c-di-AMP) NodeA mCyPet (Donor) NodeB Lmo0553 Domain (Relaxed) NodeC mYPet (Acceptor) NodeE Lmo0553 + c-di-AMP (Compact) NodeB->NodeE + c-di-AMP (Binding Event) NodeD mCyPet (Donor) NodeF mYPet (Acceptor) NodeD->NodeF FRET Transfer (High Efficiency)

Figure 1: Mechanism of the CDA5 FRET biosensor. Binding of c-di-AMP induces a conformational shift in the Lmo0553 domain, increasing FRET efficiency between mCyPet and mYPet.

Part 2: Experimental Setup & Strain Engineering

Expert Insight: Do not overexpress the sensor. High concentrations of c-di-AMP binding proteins can act as a "buffer" (sink), sequestering the free c-di-AMP pool and artificially altering bacterial physiology (e.g., changing cell size or antibiotic resistance).

Plasmid Design
  • Promoter: Use a weak, constitutive promoter (e.g.,

    
     in S. aureus) or a tightly inducible system (e.g., anhydrotetracycline-inducible).[6][7] Avoid strong promoters like 
    
    
    
    unless necessary for very low-abundance detection.[6]
  • Vector: Low-copy number plasmids (e.g., pC194 derivatives for Gram-positives) are preferred to minimize metabolic burden and buffering.

Controls (Mandatory for Validity)

Every imaging session must include:

  • Sensor-Free Strain: To measure cellular autofluorescence.

  • Low c-di-AMP Control: A

    
     or 
    
    
    
    mutant (c-di-AMP synthase deficient).[6]
  • High c-di-AMP Control: A

    
     mutant (phosphodiesterase deficient).[6]
    

Part 3: Protocol - Live Cell FRET Imaging

Sample Preparation
  • Culture: Grow bacterial strains to mid-log phase (

    
    ) in chemically defined media (CDM) or TSB. Note: Rich media like LB can have variable potassium levels, which affects c-di-AMP production.[6]
    
  • Washing: Wash cells 2x in PBS or minimal media to remove auto-fluorescent media components.

  • Mounting: Place 2

    
     of culture onto a 1.5% agarose pad (made with the same minimal media) on a glass slide. Cover with a #1.5 coverslip.[7] Seal with valap or paraffin to prevent drying.[7]
    
Microscope Configuration
  • System: Widefield Epifluorescence or Confocal (Spinning Disk preferred for speed).[6][7]

  • Objective: 100x Plan Apochromat (NA 1.40) Phase Contrast.[6][7]

  • Filter Cube (Dual-Emission):

    • Excitation: 430/24 nm (Excites mCyPet).

    • Dichroic: 455 nm LP.[7]

    • Emission 1 (Donor): 470/24 nm (mCyPet channel).[6][7]

    • Emission 2 (FRET): 535/30 nm (mYPet channel).[6][7]

    • Direct Acceptor Excitation (Optional): Ex 500 nm / Em 535 nm (to verify sensor presence independent of FRET).

Image Acquisition Workflow

Workflow cluster_imaging Imaging Sequence (Per Field of View) Start Start: Mid-Log Culture Mount Mount on Agarose Pad Start->Mount Phase 1. Phase Contrast (Cell Segmentation) Mount->Phase Ch1 2. Donor Channel (Ex 430 -> Em 470) Phase->Ch1 Ch2 3. FRET Channel (Ex 430 -> Em 535) Ch1->Ch2 Process Image Processing (Background Subtraction) Ch2->Process Calc Calculate Ratio (FRET / Donor) Process->Calc

Figure 2: Step-by-step acquisition workflow for ratiometric FRET analysis.[6]

Part 4: Data Analysis & Ratiometric Calculation

Raw intensity values are meaningless due to variations in plasmid copy number.[7] You must calculate the FRET Ratio (


) .[6][7]
Background Subtraction

For every channel (


 and 

), subtract the background fluorescence (

) calculated from a cell-free region of the agarose pad.[6][7]


Ratio Calculation

Calculate the ratio pixel-by-pixel or cell-by-cell:



  • Interpretation: A higher ratio indicates higher intracellular c-di-AMP concentration.[6]

Quantitative Data Summary (Expected Results)
Strain / Conditionc-di-AMP LevelExpected FRET Ratio (Normalized)Biological Implication
WT (Standard) Moderate1.0 (Baseline)Homeostatic growth.[6]

Low0.7 - 0.8Cell wall defects, temp sensitivity.[6]

High1.2 - 1.4Antibiotic tolerance, smaller cell size.[6]
+ Cell Wall Stress Increased> 1.2Response to

-lactams.[6]

Part 5: Troubleshooting & Optimization

  • Signal-to-Noise Ratio (SNR):

    • Problem: Low dynamic range.[7]

    • Solution: Ensure you are using "mCyPet" and "mYPet" variants, which are optimized for FRET efficiency compared to standard CFP/YFP.[7]

  • Photobleaching:

    • Problem: Ratio drifts over time during time-lapse.

    • Solution: Acceptor (YFP) usually bleaches faster than Donor (CFP).[6][7] If YFP bleaches, the FRET signal drops, and Donor signal rises (de-quenching).[6][7] Limit exposure time to <100ms and use ND filters.[7]

  • Buffering Artifacts:

    • Validation: If the WT strain carrying the sensor grows significantly slower than the WT without the sensor, the sensor is binding too much c-di-AMP. Reduce expression by changing the ribosome binding site (RBS) to a weaker sequence.[6][7]

References

  • Identification of novel genetic factors that regulate c-di-AMP production in Staphylococcus aureus using a riboswitch-based biosensor. mSphere, 2024. Link[6][7]

  • A Rationally Designed c-di-AMP Förster Resonance Energy Transfer Biosensor To Monitor Nucleotide Dynamics. Journal of Bacteriology, 2021. (Describes the CDA5 sensor). Link[6][7]

  • In Vivo Detection of Cyclic-di-AMP in Staphylococcus aureus. ACS Omega, 2022. (Describes Spinach/Riboswitch sensors). Link[6][7]

  • Fluorescent Protein Guide: Biosensors. Addgene. (General resource for plasmid backbones).[6][7][8] Link

Sources

Advanced Application Note: STING Activation Assay Using c-di-AMP

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The Stimulator of Interferon Genes (STING) is a central adaptor protein in the innate immune response to cytosolic DNA.[1][2][3][4] While the mammalian ligand 2'3'-cGAMP is the canonical activator, bacterial cyclic dinucleotides (CDNs) such as cyclic di-AMP (c-di-AMP) are potent agonists with significant potential as vaccine adjuvants and cancer immunotherapeutics.

However, c-di-AMP presents unique experimental challenges compared to cGAMP. It possesses a canonical 3'-5' linkage (unlike the unique 2'-5' linkage of mammalian cGAMP) and carries a high negative charge, preventing passive diffusion across the plasma membrane. Furthermore, human STING allelic variation (e.g., R232 vs. HAQ alleles) significantly alters binding affinity for bacterial CDNs.

This application note provides a rigorous, self-validating protocol for assessing STING activation by c-di-AMP, prioritizing cytosolic permeabilization over passive incubation to ensure accurate potency determination.

Mechanism of Action

Upon cytosolic entry, c-di-AMP binds the transmembrane STING dimer at the endoplasmic reticulum (ER). This binding induces a 180° rotation of the ligand-binding domain, closing the "lid" over the dinucleotide. This conformational change triggers STING translocation to the Golgi, recruitment of TBK1, and subsequent phosphorylation of IRF3, leading to Type I Interferon transcription.

Figure 1: c-di-AMP Signaling Cascade

STING_Pathway c_di_AMP c-di-AMP (Bacterial CDN) STING_ER STING Dimer (ER Membrane) c_di_AMP->STING_ER Binds (Kd ~100-300 nM) STING_Conf Conformational Change (Closed Lid) STING_ER->STING_Conf Transloc Translocation (ER -> Golgi) STING_Conf->Transloc TBK1 TBK1 Recruitment & Autophosphorylation Transloc->TBK1 Palmitoylation dependent IRF3_P IRF3 Phosphorylation (Ser396) TBK1->IRF3_P Nucleus Nuclear Translocation IRF3_P->Nucleus IFN Type I IFN (IFN-beta) Production Nucleus->IFN Transcription Activation

Caption: The c-di-AMP dependent activation of the STING-TBK1-IRF3 axis. Note that unlike cGAMP, c-di-AMP binding affinity varies significantly between human STING variants.

Critical Experimental Considerations

Ligand Delivery: The Rate-Limiting Step

Simply adding c-di-AMP to the culture media of non-phagocytic cells (e.g., HEK293, HeLa) will result in false negatives . The molecule is hydrophilic and anionic. You must use one of the following delivery methods:

MethodMechanismEfficiencyRecommended Use
Digitonin Permeabilization Creates transient pores in plasma membrane.High (>90%) Gold Standard for kinetic studies and Western Blot.
Lipofection Cationic lipid encapsulation (e.g., Lipofectamine).Medium-HighGood for reporter assays; can be cytotoxic.
Electroporation Electrical pulse.HighDifficult to scale for high-throughput screening.
Passive Incubation Endocytosis/Transporters (SLC19A1).Very Low Only effective in high-uptake cells (e.g., THP-1, RAW 264.7) at high concentrations.
STING Genotype

Ensure your cell line expresses a STING variant capable of binding bacterial CDNs.

  • STING-R232 (WT): Binds c-di-AMP effectively.

  • STING-HAQ: Common SNP ( ~20% population); reduced affinity for some CDNs.

  • STING-R231A: Loss-of-function mutant (Negative Control).

Protocol A: Digitonin-Based Cytosolic Delivery (Gold Standard)

This method allows for the precise, synchronous delivery of c-di-AMP directly to the cytosol, bypassing endosomal degradation.

Reagents Required[1][5][6][7][8]
  • c-di-AMP: (Purity >95%, endotoxin-free). Prepare 1 mM stock in endotoxin-free water.

  • Digitonin: High purity.

  • Permeabilization Buffer: 50 mM HEPES (pH 7.0), 100 mM KCl, 3 mM MgCl₂, 0.1 mM DTT, 85 mM Sucrose, 0.2% BSA, 1 mM ATP, 0.1 mM GTP.[5]

Step-by-Step Procedure
  • Cell Preparation:

    • Seed cells (e.g., THP-1 or HEK-STING) to reach 80% confluency (

      
       cells/mL).
      
    • Wash cells

      
       with PBS to remove serum proteins.
      
  • Permeabilization Mix Preparation:

    • Prepare Permeabilization Buffer containing 10 µg/mL Digitonin .[5]

    • Add c-di-AMP to the buffer to reach final concentrations of 0.1 µM – 10 µM (perform a dose-response).

    • Control: Buffer + Digitonin (No Ligand).

  • Pulse Incubation:

    • Resuspend cell pellet in the Permeabilization Mix (

      
       per 
      
      
      
      cells).
    • Incubate for 30 minutes at 37°C . Do not exceed 30 minutes to avoid permanent cell toxicity.

  • Wash and Chase:

    • Add 10 volumes of pre-warmed complete culture media (RPMI/DMEM + 10% FBS) to dilute the digitonin.

    • Spin down cells (300 x g, 5 min) and resuspend in fresh complete media.

    • Plate cells and incubate for the desired readout time (see Section 6).

Protocol B: High-Throughput Reporter Assay (Luciferase)

Objective: Screen compound potency using an ISG (Interferon Stimulated Gene) reporter. System: THP-1 Dual™ or HEK-Blue™ ISG cells (InvivoGen).

Workflow Diagram

Assay_Workflow Step1 1. Seed Reporter Cells (50k cells/well) Step2 2. Prepare Ligand (Lipofection Complex) Step1->Step2 Step3 3. Stimulation (18-24 Hours) Step2->Step3 Step4 4. Add Substrate (QUANTI-Luc or Bright-Glo) Step3->Step4 Step5 5. Measure Luminescence (RLU) Step4->Step5

Caption: Workflow for ISG-Luciferase reporter assay using lipofection for ligand delivery.

Procedure
  • Seeding: Plate 50,000 reporter cells/well in a 96-well flat-bottom plate in

    
     media.
    
  • Transfection Complexing:

    • Mix c-di-AMP with a transfection reagent (e.g., TransIT-X2 or Lipofectamine LTX) in Opti-MEM.

    • Ratio: Use 0.3 µL reagent per µg of DNA/CDN.

    • Incubate 15-20 mins at Room Temp.

  • Treatment: Add

    
     of complex to wells. Final volume 
    
    
    
    .
  • Incubation: 20–24 hours at 37°C, 5% CO₂.

  • Readout: Add luciferase substrate and read on a luminometer.

Protocol C: Western Blot Validation (Phosphorylation)

Objective: Confirm mechanistic activation via phosphorylation of STING, TBK1, and IRF3.[6]

Critical Timepoints

STING activation is transient. Degradation occurs rapidly after activation.

  • 0 min: Basal

  • 60 min: Peak p-TBK1

  • 120 - 180 min: Peak p-STING (S366) and p-IRF3 (S396)

  • 6 hours: STING degradation (lysosomal)

Target Antibodies
TargetPhospho-SitePurpose
STING Ser366Confirms STING activation/conformational change.[7]
TBK1 Ser172Confirms recruitment of kinase.[6]
IRF3 Ser396Confirms transcriptional potential.[7]
Vinculin/GAPDH N/ALoading Control.
Procedure
  • Perform Protocol A (Digitonin) .

  • Lyse cells at 2 hours post-stimulation using RIPA buffer + Protease/Phosphatase Inhibitors.

  • Run SDS-PAGE and transfer to PVDF membrane.

  • Block in 5% BSA (Milk interferes with some phospho-antibodies).

  • Incubate primary antibodies overnight at 4°C.

Troubleshooting & Controls

Self-Validating System Checks
  • Positive Control: Always include 2'3'-cGAMP (mammalian ligand). If cGAMP works but c-di-AMP fails, the issue is likely the specific STING allele or bacterial ligand quality, not the assay setup.

  • Negative Control: Unstimulated cells (mock permeabilized).

  • Delivery Control: If using lipofection, use a GFP-plasmid in parallel wells to verify transfection efficiency.

Common Failure Modes
  • No Signal: Did you permeabilize? c-di-AMP cannot cross the membrane efficiently on its own.

  • High Background: Endotoxin contamination in the c-di-AMP prep. Use LAL-tested reagents.

  • Inconsistent Replicates: Digitonin is sensitive to temperature. Ensure the 37°C incubation is precise.

References

  • Burdette, D. L., et al. (2011). STING is a direct innate immune sensor of cyclic di-GMP.[2] Nature. Link

  • Sauer, J. D., et al. (2011).[7] The N-ethyl-N-nitrosourea-induced Goldenticket mouse mutant reveals an essential function of Sting in the in vivo interferon response to Listeria monocytogenes. Infection and Immunity. Link

  • Barker, J. R., et al. (2013). STING-Dependent Recognition of Cyclic di-AMP Mediates Type I Interferon Responses during Chlamydia trachomatis Infection.[8][7] mBio. Link

  • InvivoGen. (2023). Review: STING Ligands. InvivoGen Resources. Link

  • Gao, P., et al. (2013).[8] Structure-function analysis of STING activation by c[G(2',5')pA(3',5')p] and targeting by antiviral DMXAA. Cell. Link

Sources

Mechanistic Profiling of c-di-AMP Riboswitches: A Single-Round In Vitro Transcription Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Cyclic di-AMP (c-di-AMP) is a pivotal secondary messenger in Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus, Listeria monocytogenes) that regulates osmotic homeostasis, cell wall architecture, and sporulation. Unlike eukaryotic signaling where c-di-AMP acts as a STING agonist, in bacteria, it predominantly functions by binding to the ydaO riboswitch element located in the 5' UTR of target genes.

This application note details a high-fidelity Single-Round In Vitro Transcription (IVT) Assay designed to quantify the regulatory activity of c-di-AMP. Unlike standard yield-based synthesis, this assay measures the conformational switching efficiency of the riboswitch—specifically, the ratio of premature transcription termination (OFF state) versus full-length read-through (ON state) in the presence of c-di-AMP.

The Biological Mechanism: The "OFF" Switch

The ydaO riboswitch functions as a genetic "OFF" switch.[1]

  • Absence of Ligand: The RNA folds into an antiterminator structure, allowing RNA Polymerase (RNAP) to transcribe the full-length gene.

  • Presence of c-di-AMP: The ligand binds the aptamer domain, stabilizing a rigid pseudoknot. This conformational change nucleates a downstream intrinsic terminator stem-loop (poly-U tract), causing RNAP to dissociate prematurely.

cDiAMP_Mechanism cDiAMP c-di-AMP Ligand Complex Ligand-RNA Complex cDiAMP->Complex Binding (Kd ~ nM) Aptamer Nascent RNA (Aptamer Domain) Aptamer->Complex ReadThrough Anti-Terminator (Full Length RNA) Aptamer->ReadThrough No Ligand Terminator Terminator Stem Formation Complex->Terminator Structural Switch Termination Transcription Termination (Truncated RNA) Terminator->Termination RNAP Pausing & Release

Figure 1: Mechanism of c-di-AMP induced transcription termination. Ligand binding shifts the ensemble from read-through to termination.

Experimental Strategy & Design

To ensure data integrity, this protocol utilizes a Single-Round Transcription format. In multi-round transcription, re-initiation events desynchronize the population, masking the kinetic nuances of riboswitch folding. By using Heparin (or Rifampicin) to trap RNAP after initiation, we ensure every transcript represents a single, quantifiable event.

Template Design

The DNA template is the most critical reagent. It must contain:

  • Promoter: E. coli

    
     promoter (e.g., A1 promoter) is preferred over T7 for biological relevance, as bacterial RNAP pause kinetics are essential for proper riboswitch folding.
    
  • Aptamer Sequence: The wild-type ydaO sequence.

  • Reporter Region: A downstream sequence ~50-100 nt past the terminator. This ensures a clear size difference between the "Terminated" product (~150 nt) and "Read-through" product (~250 nt).

Controls
  • Negative Control: Water/Buffer (0 µM c-di-AMP).

  • Specificity Control: c-di-GMP (should show no effect).

  • Genetic Control: M4 mutant riboswitch (G-to-A point mutation in the binding pocket) which abolishes c-di-AMP binding.

Detailed Protocol: Single-Round IVT Assay

Reagents & Buffers[2]
  • Holoenzyme: E. coli RNA Polymerase (New England Biolabs or purified in-house).

  • Radioisotope: [

    
    -
    
    
    
    P]-UTP (3000 Ci/mmol) for high-sensitivity detection.
  • Ligand: c-di-AMP (High purity >98%, lyophilized).

  • 10X Transcription Buffer: 200 mM Tris-HCl (pH 8.0), 200 mM KCl, 100 mM MgCl

    
    , 10 mM DTT, 1 mM EDTA.
    
    • Note: Mg

      
       concentration is critical. Riboswitches often require physiological Mg
      
      
      
      (2-5 mM free) to fold, but RNAP requires it for catalysis. A final concentration of 5-10 mM is standard.
Step-by-Step Workflow
Step 1: Open Complex Formation (Initiation)

Mix the following in a microcentrifuge tube (on ice, then move to 37°C):

  • DNA Template (100 nM final)

  • E. coli RNAP (50 nM final)

  • 1X Transcription Buffer

  • Do NOT add NTPs yet.

Incubate at 37°C for 10 minutes. This allows RNAP to locate the promoter and melt the DNA, forming the open promoter complex (


).
Step 2: Ligand Equilibration

Add c-di-AMP at varying concentrations (e.g., 0, 0.1, 0.5, 1.0, 5.0, 10 µM). Incubate at 37°C for 5 minutes. This ensures the ligand is present as the nascent RNA emerges from the polymerase.

Step 3: Synchronized Transcription Start

Initiate transcription by adding a "Start Mix" containing:

  • ATP, GTP, CTP (200 µM each)

  • UTP (10 µM cold + 0.5 µL [

    
    -
    
    
    
    P]-UTP)
  • Heparin (100 µg/mL)

Critical Action: The Heparin acts as a molecular decoy. It binds free RNAP but cannot displace RNAP already bound to DNA in the open complex. This restricts the reaction to a single round of transcription.[2]

Step 4: Elongation & Termination

Incubate at 37°C for 15-20 minutes. During this phase, RNAP transcribes the aptamer. If c-di-AMP binds, the terminator forms, and a short RNA is released.[1] If not, RNAP continues to the end.

Step 5: Quench & Purification

Stop the reaction by adding 2X volume of Gel Loading Buffer (95% Formamide, 20 mM EDTA, 0.05% Bromophenol Blue).

  • Heat at 95°C for 3 minutes to denature RNA secondary structures.

  • Flash cool on ice.

Step 6: Electrophoresis

Load samples onto a 10% Denaturing Polyacrylamide Gel (8M Urea) . Run at 40W constant power until the bromophenol blue dye reaches the bottom.

IVT_Workflow Step1 1. Open Complex Formation (DNA + RNAP, 37°C, 10 min) Step2 2. Ligand Addition (Add c-di-AMP, 37°C, 5 min) Step1->Step2 Step3 3. Initiation & Synchronization (Add NTPs + Heparin) Step2->Step3 Step4 4. Elongation (15-20 min incubation) Step3->Step4 Step5 5. Detection (Urea-PAGE + Phosphorimaging) Step4->Step5

Figure 2: Workflow for Single-Round In Vitro Transcription Assay.

Data Analysis & Interpretation

Quantitative Metrics

Scan the dried gel using a PhosphorImager. You will observe two distinct bands:

  • Terminated Product (T): Faster migrating, lower band.

  • Read-through Product (RT): Slower migrating, upper band.

Quantify the intensity (


) of both bands using densitometry software (e.g., ImageJ or ImageQuant). Correct for background and nucleotide count (longer RNAs incorporate more radioactive UTP).

Formula for % Termination:



Where 

and

are the number of Uracils in the terminated and read-through transcripts, respectively.
Expected Results Table
c-di-AMP [µM]% Termination (Wild Type)% Termination (Mutant Control)Interpretation
0 (No Ligand) < 10%< 10%Basal termination (background).
0.1 ~ 20%< 10%Below

.
1.0 ~ 50%< 10%Near

(inflection point).
10.0 > 80%< 10%Saturation of riboswitch.

Troubleshooting & Critical Parameters

Magnesium Titration

Issue: Poor folding or non-specific degradation. Solution: c-di-AMP riboswitches are metallo-RNAs. If termination is inefficient even at high ligand concentrations, titrate MgCl


 from 2 mM to 20 mM. Note that E. coli RNAP activity decreases below 2 mM Mg

.
"Dead" Polymerase

Issue: No bands or only short abortive transcripts. Solution: Ensure the RNAP is active. E. coli RNAP is sensitive to oxidation. Use fresh DTT in the buffer. Ensure the Heparin is added with NTPs, not before, or it will strip the RNAP from the DNA before initiation.

Ligand Quality

Issue: Inconsistent dose-response. Solution: c-di-AMP is susceptible to hydrolysis by contaminants. Dissolve lyophilized c-di-AMP in nuclease-free water, aliquot, and store at -80°C. Avoid repeated freeze-thaw cycles.

References

  • Nelson, J. W., et al. (2013). "Riboswitches in eubacteria sense the second messenger c-di-AMP." Nature Chemical Biology, 9(12), 834–839.

  • Ren, A., & Patel, D. J. (2014). "c-di-AMP binds the ydaO riboswitch in two pseudo-symmetry-related pockets." Nature Chemical Biology, 10(9), 780–786.

  • Gao, A., & Serganov, A. (2014). "Structural insights into recognition of c-di-AMP by the ydaO riboswitch." Nature Chemical Biology, 10(9), 787–792.

  • Wickiser, J. K., et al. (2005). "The kinetics of ligand binding by an adenine-sensing riboswitch." BMC Molecular Biology, 6, 6. (Foundational protocol for single-round transcription).

Sources

Troubleshooting & Optimization

Technical Support Center: Quantifying c-di-AMP from Bacterial Lysates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the accurate quantification of cyclic di-adenosine monophosphate (c-di-AMP) from bacterial lysates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of measuring this essential bacterial second messenger. Here, we synthesize field-proven insights and technical expertise to address common challenges and provide robust, self-validating protocols.

Cyclic di-AMP is a critical signaling molecule in many bacteria, regulating fundamental processes such as cell wall homeostasis, potassium transport, and DNA damage repair.[1] Its essentiality for the growth of several pathogenic bacteria makes the c-di-AMP signaling pathway a promising target for novel antibiotics.[1][2] However, accurate quantification of intracellular c-di-AMP levels presents significant technical hurdles. This guide provides a structured approach to troubleshooting common issues and offers detailed protocols to ensure reliable and reproducible results.

Understanding the c-di-AMP Signaling Pathway

A foundational understanding of c-di-AMP metabolism is crucial for designing effective quantification experiments. Cellular levels of c-di-AMP are tightly regulated by the activities of diadenylate cyclases (DACs), which synthesize c-di-AMP from two ATP molecules, and phosphodiesterases (PDEs), which degrade it.[1][3]

  • Synthesis: Diadenylate cyclases, such as DacA and DisA, are responsible for the production of c-di-AMP.[3][4]

  • Degradation: C-di-AMP-specific phosphodiesterases (PDEs) hydrolyze c-di-AMP into linear 5'-phosphadenylyl-adenosine (pApA) or further into two molecules of AMP.[1][3][5]

Alterations in the activity of these enzymes, whether through genetic manipulation or in response to environmental stimuli, can significantly impact intracellular c-di-AMP concentrations.[1] Therefore, a robust quantification workflow must account for the dynamic nature of this signaling molecule.

c-di-AMP Signaling Pathway ATP 2x ATP DACs Diadenylate Cyclases (e.g., DacA, DisA) ATP->DACs c_di_AMP c-di-AMP PDEs1 Phosphodiesterases (e.g., GdpP, PgpH) c_di_AMP->PDEs1 Degradation Effector Effector Proteins/RNA (e.g., KtrA, Riboswitches) c_di_AMP->Effector Signal Transduction pApA pApA PDEs2 Phosphodiesterases (e.g., Pde2) pApA->PDEs2 AMP 2x AMP DACs->c_di_AMP Synthesis PDEs1->pApA PDEs2->AMP

Caption: Overview of c-di-AMP metabolism and signaling.

Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues that researchers frequently encounter during the quantification of c-di-AMP.

Question: My c-di-AMP yield is consistently low or undetectable. What are the likely causes and how can I improve it?

Answer: Low c-di-AMP yield is a multifaceted problem that can stem from issues in sample collection, extraction, or the stability of the molecule itself.

  • Inefficient Cell Lysis: Gram-positive bacteria, in particular, have thick peptidoglycan layers that can be resistant to lysis.

    • Solution: Employ robust mechanical lysis methods such as bead beating (e.g., using a FastPrep instrument) in conjunction with enzymatic digestion (e.g., lysozyme).[6] Ensure the lysis buffer is appropriate for your bacterial species.

  • Rapid Degradation by Phosphodiesterases (PDEs): C-di-AMP can be rapidly degraded by endogenous PDEs upon cell lysis if not properly inactivated.[1][2]

    • Solution: Immediately quench metabolic activity at the time of harvest. This can be achieved by rapidly pelleting cells and flash-freezing them in liquid nitrogen. The extraction buffer should contain a strong denaturant, such as acetonitrile or a high concentration of an organic solvent, to inactivate enzymes. Boiling the cell lysate immediately after collection can also effectively denature PDEs.[6]

  • Suboptimal Extraction Method: The choice of extraction solvent significantly impacts the recovery of polar molecules like c-di-AMP.

    • Solution: An acidic acetonitrile-based extraction is often effective. A common protocol involves resuspending the cell pellet in a 2:2:1 mixture of acetonitrile:methanol:water. This mixture efficiently precipitates proteins while keeping small polar molecules in solution.

  • Analyte Stability During Storage: C-di-AMP can degrade over time, especially if samples are not stored correctly.

    • Solution: Store extracted lysates at -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation.[7]

Question: I'm observing high background noise or interfering peaks in my LC-MS/MS analysis. How can I clean up my samples?

Answer: High background is often due to co-extraction of other cellular components that can interfere with detection.

  • Insufficient Protein Precipitation: Residual proteins in the sample can foul the LC column and the mass spectrometer's ion source.

    • Solution: Ensure complete protein precipitation by using a sufficient volume of organic solvent and incubating at a low temperature (e.g., -20°C) for at least 30 minutes before centrifugation.

  • Presence of Salts and Other Contaminants: High salt concentrations can cause ion suppression in the mass spectrometer, reducing the signal of your target analyte.

    • Solution: If high salt is suspected, a solid-phase extraction (SPE) cleanup step can be incorporated after the initial extraction. C18 cartridges are suitable for desalting and removing non-polar contaminants.

  • Co-elution with Other Nucleotides: Other cellular nucleotides, such as ATP, can be present at much higher concentrations and may interfere with c-di-AMP detection.

    • Solution: Optimize your liquid chromatography method to ensure baseline separation of c-di-AMP from other nucleotides. This may involve adjusting the gradient, mobile phase composition, or using a more specialized column. A C18 reversed-phase column is commonly used for nucleotide separation.[8]

Question: My results are not reproducible between experiments. What factors could be contributing to this variability?

Answer: Lack of reproducibility can be frustrating and often points to subtle inconsistencies in the experimental workflow.

  • Inconsistent Cell Growth and Harvesting: The physiological state of the bacteria can significantly influence intracellular c-di-AMP levels.

    • Solution: Standardize your cell culture conditions, including growth medium, temperature, and aeration. Harvest cells at a consistent optical density (OD) to ensure they are in the same growth phase.

  • Variable Extraction Efficiency: Minor variations in the extraction procedure can lead to significant differences in yield.

    • Solution: Prepare a master mix of the extraction solvent to ensure consistent composition. Use a consistent ratio of extraction solvent to cell pellet volume. Normalize your final c-di-AMP concentration to the total protein content or cell number of the initial lysate.[6]

  • Instrument Performance Fluctuations: The sensitivity of the mass spectrometer can vary over time.

    • Solution: Run a standard curve with each batch of samples to account for variations in instrument performance. Regularly clean and calibrate your LC-MS/MS system.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best method for quantifying c-di-AMP?

There are several methods available, each with its own advantages and disadvantages.[10]

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is considered the "gold standard" for its high sensitivity and specificity.[6][10] It allows for absolute quantification and can distinguish c-di-AMP from structurally similar molecules. However, it requires expensive instrumentation and specialized expertise.[6][10]

  • Competitive ELISA (Enzyme-Linked Immunosorbent Assay): ELISA kits are commercially available and offer a more accessible and higher-throughput option.[11] They are based on antibodies that specifically recognize c-di-AMP. While generally reliable, they can be prone to matrix effects from the cell lysate and may have lower sensitivity than LC-MS/MS.

  • RNA-based Biosensors: These are newer tools that allow for the detection of c-di-AMP in living cells, providing real-time information on its dynamics.[10] While powerful for qualitative and semi-quantitative analysis, they are not yet widely used for absolute quantification in lysates.

The choice of method depends on the specific research question, available resources, and the required level of sensitivity and accuracy. For absolute quantification, LC-MS/MS is preferred. For high-throughput screening or relative quantification, ELISA can be a suitable alternative.

Q2: How can I prepare a standard curve for absolute quantification?

A standard curve is essential for accurate quantification.

  • Source of Standard: Obtain a high-purity c-di-AMP standard from a commercial supplier.

  • Serial Dilutions: Prepare a series of dilutions of the c-di-AMP standard in a matrix that closely mimics your sample matrix (e.g., the extraction solvent). A typical concentration range for an LC-MS/MS standard curve might be from low picomolar to high nanomolar.

  • Analysis: Analyze the standards alongside your samples. Plot the peak area (or other response) against the known concentration of each standard.

  • Quantification: Use the resulting linear regression equation to calculate the concentration of c-di-AMP in your unknown samples.

Q3: Is an internal standard necessary for LC-MS/MS analysis?

While not strictly mandatory, using a stable isotope-labeled internal standard (e.g., 13C- or 15N-labeled c-di-AMP) is highly recommended.

  • Rationale: An internal standard is a compound that is chemically identical to the analyte but has a different mass. It is added to the samples at a known concentration before extraction.

  • Benefits: The internal standard co-elutes with the analyte and experiences similar matrix effects and variations in instrument response. By calculating the ratio of the analyte signal to the internal standard signal, you can correct for sample loss during preparation and variations in ionization efficiency, leading to more accurate and precise quantification.

Experimental Protocols

Protocol 1: Robust c-di-AMP Extraction from Bacterial Lysates for LC-MS/MS Analysis

This protocol is optimized for high recovery and sample cleanliness.

Materials:

  • Bacterial cell pellet

  • Extraction Solvent: Acetonitrile:Methanol:Water (2:2:1, v/v/v), pre-chilled to -20°C

  • Bead beating tubes with sterile glass or zirconia beads

  • High-speed refrigerated centrifuge

  • Liquid nitrogen

Procedure:

  • Harvesting and Quenching:

    • Harvest bacterial cells by centrifugation at 4°C.

    • Immediately discard the supernatant and flash-freeze the cell pellet in liquid nitrogen to quench metabolic activity. Pellets can be stored at -80°C.

  • Cell Lysis and Extraction:

    • Transfer the frozen cell pellet to a pre-chilled bead beating tube.

    • Add 1 mL of ice-cold extraction solvent per 50-100 mg of cell pellet.

    • Immediately perform bead beating according to the manufacturer's instructions (e.g., 3 cycles of 45 seconds at 6.5 m/s, with cooling on ice between cycles).

  • Protein Precipitation:

    • Incubate the lysate at -20°C for at least 30 minutes to facilitate protein precipitation.

  • Clarification:

    • Centrifuge the lysate at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection:

    • Carefully transfer the supernatant to a new, clean microfuge tube. Avoid disturbing the pellet.

  • Drying and Reconstitution:

    • Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).

    • Vortex thoroughly and centrifuge to pellet any insoluble material.

  • Analysis:

    • Transfer the final supernatant to an LC vial for analysis.

c-di-AMP Extraction Workflow Start Bacterial Cell Pellet Quench Flash Freeze in Liquid N2 (Quench Metabolism) Start->Quench Lyse Add Cold Extraction Solvent & Bead Beat Quench->Lyse Precipitate Incubate at -20°C (Protein Precipitation) Lyse->Precipitate Centrifuge1 Centrifuge at >16,000 x g Precipitate->Centrifuge1 Collect Collect Supernatant Centrifuge1->Collect Dry Dry in Vacuum Concentrator Collect->Dry Reconstitute Reconstitute in LC Mobile Phase Dry->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 Analyze Transfer to LC Vial for Analysis Centrifuge2->Analyze

Caption: Step-by-step workflow for c-di-AMP extraction.

Data Presentation: Comparison of Quantification Methods
MethodPrincipleSensitivityThroughputCostKey AdvantageKey Disadvantage
LC-MS/MS Chromatographic separation followed by mass-based detectionHigh (pM-nM)Low to MediumHighGold standard for accuracy and specificity[6][10]Requires expensive equipment and expertise[6][10]
Competitive ELISA Antibody-based detection in a plate formatMedium (nM)HighMediumHigh throughput and ease of use[11]Potential for matrix effects and cross-reactivity
RNA Biosensors In vivo fluorescence reporting based on riboswitch bindingHigh (in vivo)High (for screening)Low to MediumReal-time analysis in live cells[10]Not suitable for absolute quantification in lysates

References

  • Underwood, A. J., Zhang, Y., Metzger, D. W., & Bai, G. (2014). Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein. Journal of Microbiological Methods, 107, 58–62. [Link]

  • Koushika, S. P., et al. (2022). In-vivo detection of cyclic-di-AMP in Staphylococcus aureus. bioRxiv. [Link]

  • Sureka, K., et al. (2014). The stringent response links c-di-AMP homeostasis to Staphylococcus aureus cell size and virulence. PLoS Pathogens, 10(6), e1004239. [Link]

  • Gundlach, J., et al. (2017). Too much of a good thing: regulated depletion of c-di-AMP in the bacterial cytoplasm. Current Opinion in Microbiology, 36, 49-56. [Link]

  • Rosenberg, J., et al. (2021). c-di-AMP determines the hierarchical organization of bacterial RCK proteins. Proceedings of the National Academy of Sciences, 118(14), e2023995118. [Link]

  • Cereija, C., et al. (2021). c-di-AMP, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter. Proceedings of the National Academy of Sciences, 118(14), e2023994118. [Link]

  • Singh, P., & Rajamanikyam, M. (2024). An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis. Bio-protocol, 14(24), e4922. [Link]

  • Hu, Y., et al. (2019). A decade of research on the second messenger c-di-AMP. Journal of Bacteriology, 201(12), e00155-19. [Link]

  • Kim, Y., & Lee, C. R. (2020). c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria. International Journal of Molecular Sciences, 21(11), 3959. [Link]

  • Cereija, C., et al. (2021). c-di-AMP, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter. Proceedings of the National Academy of Sciences, 118(14), e2023994118. [Link]

  • Corrigan, R. M., et al. (2013). Systematic identification of conserved bacterial c-di-AMP receptor proteins. Proceedings of the National Academy of Sciences, 110(22), 9084-9089. [Link]

  • Koushika, S. P., et al. (2022). In Vivo Detection of Cyclic-di-AMP in Staphylococcus aureus. ACS Omega, 7(35), 30935–30944. [Link]

  • Krüger, L. K., & Stülke, J. (2021). Cyclic di-AMP, a multifaceted regulator of central metabolism and osmolyte homeostasis in Listeria monocytogenes. microLife, 2, uqab005. [Link]

  • Bowman, L., et al. (2016). New Insights into the Cyclic Di-adenosine Monophosphate (c-di-AMP) Degradation Pathway and the Requirement of the Cyclic Dinucleotide for Acid Stress Resistance in Staphylococcus aureus. Journal of Biological Chemistry, 291(51), 26324–26336. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent Technologies. [Link]

  • Mehne, F. M., et al. (2013). Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae. Frontiers in Microbiology, 4, 173. [Link]

Sources

Technical Support Center: Optimizing c-di-AMP-Induced STING Activation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclic di-AMP (c-di-AMP) to activate the STING (Stimulator of Interferon Genes) pathway. This guide is designed to provide in-depth technical assistance, from understanding the kinetics of STING activation to troubleshooting common experimental hurdles. Here, we synthesize established protocols with field-proven insights to ensure your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive about c-di-AMP-induced STING activation.

Q1: What is the general mechanism of STING activation by c-di-AMP?

A1: c-di-AMP is a bacterial second messenger that can be introduced into the cytoplasm of mammalian cells.[1][2] Once inside, it directly binds to STING, which is an endoplasmic reticulum (ER) resident protein.[3][4] This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[3][5] In the Golgi, STING recruits and activates TBK1 (TANK-binding kinase 1), which in turn phosphorylates both STING itself and the transcription factor IRF3 (Interferon Regulatory Factor 3).[4][6] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the expression of type I interferons (like IFN-β) and other inflammatory genes.[6][7]

Visualizing the c-di-AMP STING Pathway

To better understand the sequence of events, here is a diagram of the signaling cascade.

STING_Pathway c-di-AMP c-di-AMP STING_ER STING (on ER) c-di-AMP->STING_ER STING_activated Activated STING (Dimerized) STING_ER->STING_activated Translocation TBK1 TBK1 STING_activated->TBK1 Recruitment pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation pTBK1->STING_activated Phosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes

Caption: The c-di-AMP-induced STING signaling pathway.

Q2: Why isn't c-di-AMP working in my cells?

A2: There are several potential reasons. Firstly, c-di-AMP is not cell-permeable due to its high negative charge and hydrophilicity.[8] Therefore, you must use a delivery method like digitonin permeabilization or a transfection reagent to get it into the cytoplasm. Secondly, not all cell lines express STING at functional levels.[6] It's crucial to verify STING expression in your cell line of interest. Lastly, the readout you are using might not be timed correctly with the kinetics of the pathway.

Q3: What is a typical incubation time for c-di-AMP stimulation?

A3: The optimal incubation time depends on the specific downstream event you are measuring.

  • Phosphorylation of STING and IRF3: This is an early event and can often be detected as early as 1 hour after stimulation.[9]

  • IFN-β mRNA expression: This typically peaks between 4 to 8 hours post-stimulation.[7]

  • IFN-β protein secretion: Secreted IFN-β can usually be measured in the supernatant after 8 to 24 hours of stimulation.[3]

It is highly recommended to perform a time-course experiment for your specific cell line and experimental conditions to determine the optimal time points.

Troubleshooting Guide

Here we address specific issues you might encounter during your experiments in a question-and-answer format.

Problem 1: I don't see any phosphorylation of STING or IRF3 by Western blot.

  • Potential Cause 1: Inefficient c-di-AMP delivery.

    • Explanation: As c-di-AMP cannot cross the cell membrane on its own, your delivery method might be suboptimal.

    • Solution:

      • Optimize your delivery reagent: If using a lipid-based transfection reagent, ensure you are using the recommended lipid-to-c-di-AMP ratio for your cell type. Titrate the concentration of the transfection reagent as recommended by the manufacturer.

      • Try an alternative delivery method: If transfection is not working, consider digitonin permeabilization. This method creates transient pores in the cell membrane to allow c-di-AMP entry. However, be aware that digitonin can be toxic, so a dose-response and time-course experiment to assess cell viability is essential.

      • Positive Control: Use a known potent STING agonist that is cell-permeable (if available) or a positive control for your delivery method (e.g., a fluorescently labeled siRNA with a transfection reagent) to confirm successful delivery.

  • Potential Cause 2: Low or no STING expression.

    • Explanation: The cell line you are using may not express sufficient levels of STING.[6][10] For example, some B-cell lymphoma cell lines have been shown to have undetectable or very low levels of STING mRNA and protein.[11]

    • Solution:

      • Verify STING expression: Check for STING expression in your cell line at both the mRNA (RT-qPCR) and protein (Western blot) level.

      • Use a positive control cell line: Include a cell line known to have robust STING expression and responsiveness, such as THP-1 or RAW 264.7 cells, in your experiments.

      • Consider a STING-reconstituted system: If your cell line of interest is STING-deficient, you may need to transiently or stably express STING to study the pathway.[12][13]

  • Potential Cause 3: Incorrect timing of cell lysis.

    • Explanation: The phosphorylation of STING and IRF3 is a transient event. You may be looking too early or too late.

    • Solution: Perform a time-course experiment. Lyse cells at multiple time points after c-di-AMP stimulation (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, and 6 hours) to identify the peak phosphorylation window.[9]

  • Potential Cause 4: Technical issues with Western blotting.

    • Explanation: Phosphorylated proteins can be difficult to detect.[6] Your blotting conditions may not be optimal.

    • Solution:

      • Use phosphatase inhibitors: Always include a cocktail of phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation state of your proteins.

      • Optimize antibody dilutions: Titrate your primary antibodies for p-STING and p-IRF3 to find the optimal concentration.

      • Blocking buffer: For phospho-antibodies, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk, as milk contains phosphoproteins that can increase background.[14]

      • Detection method: Digital imaging systems can sometimes be less sensitive than traditional X-ray film for detecting weak signals.[6] If you have a faint or no signal, consider using a more sensitive ECL substrate or exposing your blot to film.

Problem 2: I see phosphorylation of STING, but not IRF3.

  • Potential Cause: Disruption of the STING-TBK1-IRF3 signaling axis.

    • Explanation: This indicates that c-di-AMP is being delivered and is binding to STING, but the downstream signaling to IRF3 is impaired. This could be due to issues with TBK1 recruitment or activity.

    • Solution:

      • Check TBK1 expression and phosphorylation: Perform a Western blot for total TBK1 and phosphorylated TBK1 (p-TBK1). If TBK1 levels are low or it is not being phosphorylated, this could be the bottleneck.

      • Consider cell-type specific differences: Some cell types may have unique regulatory mechanisms that control the STING-TBK1 interaction. Review the literature for information on STING signaling in your specific cell model.

Problem 3: I detect an increase in IFN-β mRNA, but no secreted IFN-β protein in my ELISA.

  • Potential Cause 1: Insufficient incubation time for protein secretion.

    • Explanation: Transcription of the IFNB1 gene occurs relatively quickly (peaking around 4-8 hours), but translation and secretion of the IFN-β protein take longer.

    • Solution: Extend the incubation time after c-di-AMP stimulation. Collect supernatant for ELISA at later time points, such as 12, 18, and 24 hours, to allow for protein accumulation.

  • Potential Cause 2: Degradation of secreted IFN-β.

    • Explanation: Proteases in the cell culture supernatant could be degrading the secreted IFN-β.

    • Solution:

      • Include a protease inhibitor cocktail: Add a broad-spectrum protease inhibitor cocktail to your culture medium during the stimulation period.

      • Minimize freeze-thaw cycles: Aliquot your supernatant samples and store them at -80°C. Avoid repeated freeze-thaw cycles which can degrade proteins.

  • Potential Cause 3: Low sensitivity of the ELISA kit.

    • Explanation: The amount of IFN-β produced by your cells may be below the detection limit of your ELISA kit.

    • Solution:

      • Check the sensitivity of your kit: Ensure your ELISA kit has a detection range appropriate for the expected concentration of IFN-β.

      • Concentrate your supernatant: If you suspect low protein levels, you can use centrifugal filter units to concentrate your cell culture supernatant before performing the ELISA.

      • Use a more sensitive assay: Consider using a more sensitive detection method, such as an ELISpot assay or a bead-based immunoassay.

Visualizing the Troubleshooting Workflow

This flowchart can guide you through the troubleshooting process.

Troubleshooting_Workflow start Start: No STING Activation check_delivery Is c-di-AMP delivery confirmed? start->check_delivery optimize_delivery Optimize delivery method: - Titrate reagent - Try digitonin check_delivery->optimize_delivery No check_sting_expression Is STING expressed in your cell line? check_delivery->check_sting_expression Yes optimize_delivery->check_delivery use_positive_control_cell Use a positive control cell line (e.g., THP-1) check_sting_expression->use_positive_control_cell No check_time_course Have you performed a time-course experiment? check_sting_expression->check_time_course Yes perform_time_course Perform time-course for p-STING/p-IRF3 (0.5-6h) and IFN-β (4-24h) check_time_course->perform_time_course No check_wb Are your Western blot conditions optimized? check_time_course->check_wb Yes perform_time_course->check_time_course optimize_wb Optimize Western blot: - Use phosphatase inhibitors - Use BSA for blocking - Check antibody dilutions check_wb->optimize_wb No success Successful STING Activation check_wb->success Yes optimize_wb->check_wb

Caption: A workflow for troubleshooting c-di-AMP-induced STING activation experiments.

Key Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments in studying c-di-AMP-induced STING activation.

Protocol 1: c-di-AMP Stimulation of Adherent Cells using Digitonin

This protocol is adapted for a 12-well plate format. Adjust volumes as needed.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • c-di-AMP (stock solution in sterile water, e.g., 10 mM)

  • Digitonin (stock solution in DMSO, e.g., 10 mg/mL)

  • Permeabilization buffer (50 mM HEPES pH 7.0, 100 mM KCl, 3 mM MgCl₂, 0.1 mM DTT, 85 mM sucrose, 0.2% BSA, 1 mM ATP, 0.1 mM GTP)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed your cells in a 12-well plate to achieve 80-90% confluency on the day of the experiment.

  • Prepare Permeabilization Buffer: On the day of the experiment, prepare the permeabilization buffer. Warm to 37°C.

  • Prepare Stimulation Mix: For each well, prepare a stimulation mix. For a final concentration of 10 µM c-di-AMP and 10 µg/mL digitonin in 200 µL of permeabilization buffer:

    • 197.8 µL Permeabilization Buffer

    • 0.2 µL of 10 mM c-di-AMP stock

    • 2 µL of 1 mg/mL digitonin working solution (diluted from 10 mg/mL stock)

    • Note: The optimal digitonin concentration is cell-type dependent and should be determined empirically to maximize permeabilization while minimizing toxicity.

  • Cell Stimulation: a. Aspirate the culture medium from the cells. b. Gently wash the cells once with 1 mL of pre-warmed PBS. c. Aspirate the PBS and add 200 µL of the stimulation mix to each well. d. Incubate at 37°C for 30 minutes.[3]

  • Recovery: a. After 30 minutes, gently aspirate the permeabilization buffer. b. Add 1 mL of pre-warmed complete culture medium to each well.

  • Incubation: Incubate the cells at 37°C for the desired amount of time based on your downstream application (e.g., 1-4 hours for Western blot, 4-8 hours for qPCR, 8-24 hours for ELISA).

  • Harvesting: Proceed to harvest cells for lysis (for Western blot or qPCR) or collect the supernatant (for ELISA).

Protocol 2: Western Blot for p-STING and p-IRF3

Materials:

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-p-STING, anti-STING, anti-p-IRF3, anti-IRF3, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: a. After stimulation, place the plate on ice and aspirate the medium. b. Wash cells once with ice-cold PBS. c. Add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors (e.g., 100 µL for a well in a 12-well plate). d. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube. e. Incubate on ice for 20 minutes, vortexing briefly every 5 minutes. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to a final concentration of 1x. c. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. b. Run the gel until the dye front reaches the bottom. c. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

  • Detection: a. Incubate the membrane with ECL substrate according to the manufacturer's instructions. b. Image the blot using a digital imager or by exposing it to X-ray film.[6]

Protocol 3: ELISA for Secreted IFN-β

This is a general protocol; always refer to the manufacturer's instructions for your specific ELISA kit.[15][16][17][18]

Materials:

  • IFN-β ELISA kit (containing capture antibody, detection antibody, standard, substrate, and stop solution)

  • Cell culture supernatant from stimulated and control cells

  • Wash buffer

  • Assay diluent

  • 96-well microplate reader

Procedure:

  • Prepare Reagents: Prepare all reagents, standards, and samples as instructed in the kit manual.[15]

  • Coat Plate: If the plate is not pre-coated, coat the wells with the capture antibody and incubate overnight. Wash the plate.

  • Blocking: Block the plate to prevent non-specific binding.

  • Add Samples and Standards: Add your standards and cell culture supernatant samples to the appropriate wells. Incubate as directed (typically 1-2 hours at room temperature).

  • Wash: Wash the plate multiple times with wash buffer.

  • Add Detection Antibody: Add the biotinylated detection antibody to each well and incubate.

  • Wash: Wash the plate again.

  • Add Streptavidin-HRP: Add the streptavidin-HRP conjugate and incubate.[17]

  • Wash: Perform a final wash.

  • Add Substrate: Add the TMB substrate solution and incubate in the dark until a color develops (typically 15-20 minutes).[15]

  • Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.[15]

  • Read Plate: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from your standards and use it to calculate the concentration of IFN-β in your samples.

Data Summary Tables

Table 1: Recommended Incubation Times for c-di-AMP Stimulation

Downstream ReadoutTypical Incubation TimeKey Considerations
STING/TBK1/IRF3 Phosphorylation 1 - 4 hoursPeak phosphorylation is often transient; a time-course is highly recommended.[9]
IFN-β/ISG mRNA Expression (qPCR) 4 - 8 hoursEnsure proper RNA isolation and use appropriate housekeeping genes for normalization.[7]
Secreted IFN-β Protein (ELISA) 8 - 24 hoursAllow sufficient time for protein synthesis and secretion.[3]
STING Translocation (Microscopy) 4 - 8 hoursRequires imaging capabilities and may involve transfection with tagged STING.[3]

Table 2: Common Cell Lines for STING Pathway Research

Cell LineCell TypeEndogenous STING ExpressionNotes
THP-1 Human monocyticYes (high)Commonly used; can be differentiated into macrophage-like cells.
RAW 264.7 Murine macrophageYes (high)Robust and reliable for STING activation studies.
HEK293T Human embryonic kidneyNo/Very LowExcellent for reconstitution studies by overexpressing STING.[12][13]
MEFs Mouse embryonic fibroblastsYesGood for studying STING signaling in a non-hematopoietic context.[6]
HCT116 Human colorectal carcinomaYes (variable)STING expression can be lower compared to normal fibroblasts.
D54 Human glioblastomaYes (high)Reported to have higher STING levels than some other cancer cell lines.[10]

References

  • Barker, J. R., et al. (2013). STING-Dependent Recognition of Cyclic di-AMP Mediates Type I Interferon Responses during Chlamydia trachomatis Infection. mBio, 4(3), e00001-13. [Link]

  • Bhattacharya, S., et al. (2021). Bacterial Cyclic Dinucleotides and the cGAS–cGAMP–STING Pathway: A Role in Periodontitis? International Journal of Molecular Sciences, 22(11), 5833. [Link]

  • Chen, H., et al. (2024). Activation of the cGAS‐STING‐IRF3 Axis by Type I and II Interferons Contributes to Host Defense. Advanced Science, 11(2), e2305599. [Link]

  • Gao, P. (2022). Activation of STING Based on Its Structural Features. Frontiers in Immunology, 13, 937523. [Link]

  • Li, A., et al. (2022). Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy. Cancers, 14(11), 2648. [Link]

  • Lute, J. D., et al. (2021). Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner. Frontiers in Immunology, 12, 765977. [Link]

  • Lucarini, G., et al. (2023). The STING/TBK1/IRF3/IFN type I pathway is defective in cystic fibrosis. Frontiers in Immunology, 14, 1109000. [Link]

  • Luo, F., et al. (2023). cGAS-STING Pathway-Induced BST2 Enhances HPV-Infected Keratinocyte Proliferation in Condyloma Acuminata. International Journal of Molecular Sciences, 24(24), 17290. [Link]

  • Pai, V. & Yang, N. (2018). Methods of Assessing STING Activation and Trafficking. In Innate Immunity (pp. 159-168). Humana Press, New York, NY. [Link]

  • Vila, I. K., et al. (2022). Protocol to induce and assess cGAS-STING pathway activation in vitro. STAR Protocols, 3(2), 101384. [Link]

  • Sharma, S. (2021). New players in the STING-Interferon pathway of anti-viral and anti-tumor defense. YouTube. [Link]

  • Corr, M. (2018). c-di-AMP levels modulate Staphylococcus aureus cell wall thickness, response to oxidative stress, and antibiotic resistance and tolerance. Journal of Bacteriology, 200(18), e00201-18. [Link]

  • Phan, T. H., et al. (2017). c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria. Microorganisms, 5(3), 48. [Link]

  • Medeiros, L. J., et al. (2017). Sting Is Commonly and Differentially Expressed in T- and Nk-Cell but Not B-Cell Non-Hodgkin Lymphomas. Cancers, 9(12), 167. [Link]

  • Gaffney, B. L. & Jones, R. A. (2015). Synthesis of Biotinylated c-di-GMP and c-di-AMP using Click Conjugation. Organic Letters, 17(1), 18-21. [Link]

  • Baird, J. R., et al. (2016). STING promotes homeostasis via regulation of cell proliferation and chromosomal stability. Cancer Research, 76(10), 2947-2958. [Link]

  • Woodward, J. J., et al. (2010). Cyclic di-AMP Is Critical for Listeria monocytogenes Growth, Cell Wall Homeostasis, and Establishment of Infection. mBio, 1(4), e00281-10. [Link]

  • Jia, Z., et al. (2021). c-di-AMP determines the hierarchical organization of bacterial RCK proteins. Proceedings of the National Academy of Sciences, 118(11), e2021993118. [Link]

  • ResearchGate. (2023). Comparing transfection methods for enhanced gene delivery: A study of Calcium Chloride, Polyethylenimine, and JetPrime in HEK 293T Cells using mEGFP and mCHERRY reporters. ResearchGate. [Link]

  • PBL Assay Science. (n.d.). Human IFN-Beta ELISA Kit (VeriKine). PBL Assay Science. [Link]

  • van der Woude, C., et al. (2025). A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured. bioRxiv. [Link]

  • Liu, L. & Manley, J. L. (2021). Protocol for detection of cGAMP-induced STING oligomerization in cultured cells. STAR Protocols, 2(3), 100656. [Link]

  • Gundampati, R. K., et al. (2020). c-di-AMP Accumulation Impairs Muropeptide Synthesis in Listeria monocytogenes. Journal of Bacteriology, 202(12), e00135-20. [Link]

  • ResearchGate. (2010). c-di-AMP affects acid resistance and cell wall stability. ResearchGate. [Link]

  • VanDis, E., et al. (2024). A basally active cGAS-STING pathway limits SARS-CoV-2 replication in a subset of ACE2 positive airway cell models. Nature Communications, 15(1), 324. [Link]

  • ResearchGate. (2014). Can I optimize dose and time in different cell lines? ResearchGate. [Link]

  • Bio-Rad. (n.d.). Transfection Methods Overview. Bio-Rad. [Link]

  • Zeden, M. S., et al. (2018). New Insights into the Cyclic Di-adenosine Monophosphate (c-di-AMP) Degradation Pathway and the Requirement of the Cyclic Dinucleotide for Acid Stress Resistance in Staphylococcus aureus. Journal of Biological Chemistry, 293(18), 6738-6750. [Link]

  • Ghillebert, J., et al. (2021). Distinct Domains Contribute to the Subcellular Localization of Human cGAS in Yeast. International Journal of Molecular Sciences, 22(19), 10499. [Link]

  • Böttger, R., et al. (2021). Multistep optimization of a cell-penetrating peptide towards its antimicrobial activity. Scientific Reports, 11(1), 1-13. [Link]

  • Sheng, J., et al. (2021). Cyclic di-AMP, a second messenger of primary importance: tertiary structures and binding mechanisms. Acta Biochimica et Biophysica Sinica, 53(5), 549-562. [Link]

  • Chong, Z. X., et al. (2021). Transfection types, methods and strategies: a technical review. PeerJ, 9, e11165. [Link]

  • ResearchGate. (2018). What is the most effective technique to get total- and phospho-protein signal in Western Blot for IRF3? ResearchGate. [Link]

  • ResearchGate. (2018). STING-inhibits phosphorylation of TBK1 and IRF3. ResearchGate. [Link]

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Technical Support Center: Controlling for Off-Target Effects of c-di-AMP

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of c-di-AMP

Cyclic di-AMP (c-di-AMP) is a potent immunomodulator and bacterial second messenger.[1][2][3] However, its utility in experimental settings is frequently compromised by two distinct classes of off-target effects:

  • Biological Divergence: In mammalian systems, c-di-AMP is intended to activate STING. However, its rapid hydrolysis by ENPP1 generates adenosine, which triggers immunosuppressive A2a receptor signaling—effectively reversing the intended phenotype.

  • Experimental Artifacts: In bacterial systems, c-di-AMP toxicity is often misattributed to direct signaling when it is actually caused by potassium starvation or cell wall defects.

This guide replaces generic protocols with causal troubleshooting strategies to isolate specific c-di-AMP activity.

Module 1: Reagent Integrity (The "Input" Problem)

Issue: "My c-di-AMP induces a cytokine storm even in STING-knockout cells."

Root Cause: Endotoxin (LPS) Contamination. Cyclic dinucleotides are often produced via bacterial fermentation or enzymatic synthesis using recombinant proteins from E. coli. Even >99% purity by HPLC does not guarantee endotoxin levels low enough for immunological assays. LPS activates TLR4, mimicking the pro-inflammatory profile of STING activation.

Troubleshooting Protocol: The Polymyxin B Challenge

Do not rely solely on LAL assays, as high concentrations of phosphate in buffers can interfere with the enzymatic reaction. Use a functional exclusion test.

  • Prepare Reagents:

    • Test Arm: c-di-AMP (10 µg/mL) + Polymyxin B (10 µg/mL).

    • Control Arm: c-di-AMP (10 µg/mL) + Vehicle.

    • Positive Control: LPS (100 ng/mL) + Polymyxin B (to verify neutralization).

  • Incubation: Pre-incubate c-di-AMP with Polymyxin B for 30 minutes at 37°C before adding to cells.

  • Readout: Measure IFN-β (STING-dependent) and IL-6 (TLR4/NF-κB dependent).

    • Result A: If Polymyxin B abolishes the signal, your activity is LPS-driven (False Positive).

    • Result B: If signal persists, it is likely genuine c-di-AMP signaling.

Module 2: Mammalian Systems (The "Adenosine Trap")

Issue: "I see weak or inconsistent immune activation in vivo, despite strong potency in vitro."

Root Cause: The ENPP1-Adenosine Feedback Loop. This is the most critical off-target mechanism in drug development. The ecto-enzyme ENPP1 hydrolyzes c-di-AMP into AMP, which CD73 converts to Adenosine . Adenosine binds to A2a/A2b receptors, elevating cAMP and suppressing the immune response.[4]

  • The Artifact: You think you are testing a STING agonist, but you are simultaneously dosing the system with an immunosuppressant.

Visualization: The Divergent Signaling Pathway

c_di_AMP_Pathways c_di_AMP Extracellular c-di-AMP STING STING (Endoplasmic Reticulum) c_di_AMP->STING Internalization (SLC19A1) ENPP1 ENPP1 (Ectonucleotidase) c_di_AMP->ENPP1 Hydrolysis (Off-Target) IRF3 p-IRF3 / IFN-beta (Pro-Inflammatory) STING->IRF3 Activation AMP AMP ENPP1->AMP CD73 CD73 AMP->CD73 Hydrolysis Adenosine Adenosine CD73->Adenosine A2aR A2a Receptor Adenosine->A2aR Binding cAMP cAMP / PKA (Immunosuppressive) A2aR->cAMP Inhibition of Immunity

Figure 1: The "Adenosine Trap."[5] Extracellular c-di-AMP is split between the intended STING pathway (Green) and the ENPP1-mediated degradation pathway (Red), which actively suppresses the immune response via Adenosine generation.

Solution: Chemical Stabilization & Controls

To rule out the "Adenosine Trap," you must use non-hydrolyzable analogs or enzyme inhibitors.

ReagentFunctionMechanism of Action
c-di-AMP (Wildtype) Test Article Activates STING; susceptible to ENPP1/PDEs.
2'3'-c-di-AM(PS)2 Resistant Analog Phosphorothioate modification (Rp,Rp-isomer) resists ENPP1 hydrolysis. Use this to isolate STING activity from Adenosine effects.
c-di-GMP Negative Control Structurally similar but has lower affinity for specific c-di-AMP bacterial riboswitches; useful for specificity checks.
ENPP1 Inhibitor Pathway Blocker Small molecule inhibitors (e.g., MV-626) prevent degradation, forcing c-di-AMP into the STING pathway.

Module 3: Bacterial Systems (The "Essential Poison")[6]

Issue: "My bacteria stopped growing after c-di-AMP treatment. Is it toxicity or regulation?"

Root Cause: Potassium Starvation. In bacteria (e.g., B. subtilis, S. aureus), c-di-AMP is not just a signal; it is the master regulator of osmoregulation. High levels of c-di-AMP bind to KtrA/C transporters and riboswitches to shut down potassium uptake.[6][7] The observed "toxicity" is often just the cell starving for Potassium.

Troubleshooting Protocol: The Potassium Rescue

To determine if a phenotype is a direct off-target effect or a secondary consequence of ion starvation:

  • Experimental Setup:

    • Condition A (Low K+): Minimal media + 0.1 mM KCl.

    • Condition B (High K+): Minimal media + 100 mM KCl.

  • Treatment: Add c-di-AMP (or induce cyclase expression).

  • Analysis:

    • If growth is restored in Condition B , the effect was off-target modulation of K+ transport (KtrA/KtrC inhibition).

    • If growth remains inhibited in Condition B , the effect is likely due to direct interference with cell wall synthesis (GlmM interaction) or DNA repair (DisA pathways).

Module 4: Validated Experimental Workflow

Follow this decision matrix to validate any c-di-AMP dependent phenotype.

Validation_Workflow Start Start: Observed Phenotype (e.g., Cytokine Release) LPS_Check Step 1: Polymyxin B Challenge Start->LPS_Check Is_LPS Signal Abolished? LPS_Check->Is_LPS LPS_Pos Artifact: Endotoxin Contamination Action: repurify/reorder Is_LPS->LPS_Pos Yes LPS_Neg Step 2: STING Dependency Is_LPS->LPS_Neg No KO_Check Test in STING -/- Cells LPS_Neg->KO_Check STING_Indep Off-Target: DDX41 or RECON Action: Check NF-kB pathway KO_Check->STING_Indep Signal Persists STING_Dep Step 3: Stability Check KO_Check->STING_Dep Signal Lost Adenosine_Check Compare Wildtype vs. Thio-Analog (PS)2 STING_Dep->Adenosine_Check Weak_WT Result: ENPP1 Hydrolysis (Adenosine Suppression) Adenosine_Check->Weak_WT WT < Analog Strong_WT Validated STING Agonist Adenosine_Check->Strong_WT WT = Analog

Figure 2: Step-by-step validation logic to rule out LPS, non-STING sensors, and ENPP1-mediated degradation.

References

  • Bacterial Potassium Regulation

    • Title: c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria.[1][2]

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • ENPP1 & Adenosine Suppression

    • Title: ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING p
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • STING Signaling & Bacterial Infections

    • Title: Impact of STING Inflammatory Signaling during Intracellular Bacterial Infections.
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Endotoxin Control

    • Title: Endotoxin Control Strategies for Parenteral Drug Product Manufacturing.[8]

    • Source: Biopharma Asia.
    • URL:[Link]

Sources

Technical Guide: Long-Term Storage & Stability of c-di-AMP Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development professionals working with cyclic di-AMP (c-di-AMP) sodium salt . It prioritizes experimental integrity, causal explanation, and self-validating protocols.[1]

Document Type: Technical Support / Troubleshooting Molecule: Cyclic di-adenylate monophosphate (c-di-AMP), Sodium Salt Application: STING Agonist, Bacterial Second Messenger Signaling[1]

Core Technical Overview

c-di-AMP is a cyclic dinucleotide that functions as a vital second messenger in bacteria and a potent agonist of the mammalian STING (Stimulator of Interferon Genes) pathway.[1] In its sodium salt form , it exhibits significantly improved aqueous solubility compared to the free acid. However, its phosphodiester linkages are susceptible to hydrolysis, and the lyophilized powder is hygroscopic. Proper handling is non-negotiable for maintaining biological activity over months or years.

The "Golden Rules" of c-di-AMP Storage
  • Avoid Freeze-Thaw Cycles: Repeated phase changes shear the molecular structure and introduce condensation that accelerates hydrolysis.

  • pH is Critical: Stability is maximal at neutral pH (7.0–7.5).[1] Acidic conditions accelerate depurination; alkaline conditions promote phosphodiester cleavage.[1]

  • Concentration Matters: Store stock solutions at high concentrations (e.g., 1 mg/mL or 1–5 mM) to maximize stability, then dilute immediately before use.

Experimental Protocols: Preparation & Storage

Protocol A: Reconstitution of Lyophilized Powder

Objective: Create a stable stock solution free of contaminants.

Materials:

  • c-di-AMP Sodium Salt (Lyophilized)[1][2][3]

  • Solvent: Endotoxin-free water (for cell culture) or PBS (pH 7.4).[1]

  • 0.22 µm PES (Polyethersulfone) Syringe Filter.[1]

Step-by-Step:

  • Equilibration: Allow the vial to warm to Room Temperature (RT) for 15 minutes before opening.

    • Why? Opening a cold vial introduces atmospheric moisture (condensation), which degrades the hygroscopic powder.[1]

  • Centrifugation: Briefly spin down the vial (2,000 x g, 30 sec) to ensure all powder is at the bottom.

  • Solvation: Add endotoxin-free water or PBS to achieve a stock concentration of 1 mg/mL (approx. 1.4 mM) .[1]

    • Note: The sodium salt is soluble up to ~14–20 mg/mL in water, but 1 mg/mL is safer to prevent precipitation during freezing.

  • Mixing: Vortex gently or use an ultrasonic bath for 30 seconds. Ensure the solution is clear.

  • Sterilization: Pass the solution through a 0.22 µm PES filter.

    • Critical:Do NOT autoclave c-di-AMP solutions. High heat degrades the cyclic structure.

Protocol B: Long-Term Storage (The Aliquot System)

Objective: Prevent degradation during storage.[1]

  • Aliquoting: Immediately divide the stock solution into single-use aliquots (e.g., 50 µL or 100 µL) in high-quality polypropylene tubes (e.g., Eppendorf LoBind).

    • Self-Validating Check: Label tubes with the date and batch number. Never re-freeze an aliquot once thawed.[1]

  • Freezing:

    • Short-term (< 1 month): -20°C is acceptable.[1]

    • Long-term (> 6 months): -80°C is required.[1][4]

  • Protection: Store tubes in a light-proof box. While c-di-AMP is not acutely photosensitive, long-term UV exposure can induce radical damage.[1]

Visualizing the Workflow

The following diagram illustrates the critical decision points in the reconstitution and storage workflow to minimize degradation risks.

StorageWorkflow cluster_warning CRITICAL CHECKPOINT Start Lyophilized c-di-AMP (Sodium Salt) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Solvent Add Solvent (Water or PBS pH 7.4) Equilibrate->Solvent Dissolve Vortex/Sonicate Target: 1 mg/mL Solvent->Dissolve Filter Filter Sterilize (0.22 µm PES) Dissolve->Filter Aliquot Aliquot into Single-Use Vials Filter->Aliquot Freeze Store at -80°C (>6 Months) Aliquot->Freeze

Caption: Optimized workflow for c-di-AMP reconstitution. The filtration step is critical as autoclaving destroys the molecule.

Troubleshooting & FAQs

Direct solutions to common laboratory issues.

Q1: My c-di-AMP solution has precipitated after thawing. What happened?

Diagnosis: This is likely a "salting out" effect caused by freezing a high-concentration salt solution, or pH drift.[1] The Fix:

  • Warm the tube to 37°C for 5–10 minutes.

  • Vortex vigorously.[1]

  • If precipitate remains, the pH may have shifted. Check pH (target 7.0–7.5).

  • Prevention: Do not freeze at concentrations >5 mg/mL. Use water rather than high-salt buffers (like 10x PBS) for the master stock.[1]

Q2: Can I store the solution at 4°C?

Answer: Only for very short periods (24–48 hours). Reasoning: At 4°C, spontaneous hydrolysis of the phosphodiester bond occurs slowly. More importantly, if the solution is not sterile, bacterial contamination will rapidly degrade c-di-AMP via secreted phosphodiesterases (PDEs).[1] Data:

Temperature Stability Estimate Recommendation
RT (25°C) < 24 Hours Immediate Use Only
4°C 2–5 Days Short-term experiments
-20°C 1–6 Months Standard Storage

| -80°C | > 1 Year | Long-term Banking |[1]

Q3: Why use the Sodium Salt instead of the Free Acid?

Answer: Solubility. The free acid form of c-di-AMP is poorly soluble in water, requiring NaOH titration which is difficult to reproduce accurately in small volumes. The sodium salt dissolves instantly in water or PBS, ensuring consistent dosing for biological assays.

Q4: How do I verify if my c-di-AMP has degraded?

Answer: Degradation results in the linearization of the cyclic ring. Method: Run 2 µL of stock on HPLC or LC-MS.

  • Intact: Single peak at MW ~702 Da (Disodium salt) / ~658 Da (Free anion).[1]

  • Degraded: Appearance of linear pApA (5'-phosphoadenylyl-(3'->5')-adenosine) or monomeric AMP.[1]

Degradation Pathway Visualization

Understanding how the molecule breaks down helps in preventing it. The primary enemy is hydrolysis (enzymatic or chemical).[1]

Degradation cdiAMP c-di-AMP (Cyclic Active) pApA 5'-pApA (Linear Intermediate) cdiAMP->pApA Hydrolysis (PDEs / Heat / pH) AMP 2 x AMP (Inactive Monomers) pApA->AMP Further Hydrolysis

Caption: Degradation pathway. The cleavage of the first phosphodiester bond renders the molecule biologically inactive for STING signaling.

Summary Data Tables

Solubility Profile (Sodium Salt)
SolventSolubility LimitNotes
Water ~20 mM (14 mg/mL)Optimal for stock preparation.[1]
PBS (pH 7.4) ~2–5 mMHigh salt in PBS reduces solubility limit slightly.[1]
DMSO < 1 mMNot recommended. Poor solubility.
Ethanol InsolubleDo not use for reconstitution.[1]

Note: Data derived from Tocris and Biolog technical sheets [1, 2].

References

  • Biolog Life Science Institute. Technical Information about c-diAMP (Cat.[1][2][5] No. C 088).[1][2][3] Retrieved from [Link]

  • InvivoGen. c-di-AMP VacciGrade™: STING Agonist. Retrieved from [Link][1][6]

Sources

Validation & Comparative

Navigating the Nuances of a Key Second Messenger: A Comparative Guide to c-di-AMP Sodium Salt vs. Free Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical bacterial second messenger, orchestrating a wide array of physiological processes, including cell wall homeostasis, potassium transport, and DNA repair.[1][2] Beyond its role in prokaryotic signaling, c-di-AMP is a potent agonist of the stimulator of interferon genes (STING) pathway in eukaryotic cells, positioning it as a key mediator of innate immunity and a promising candidate for vaccine adjuvants and cancer immunotherapy.[3][4] As researchers increasingly harness the power of c-di-AMP, a fundamental question arises: which form is optimal for experimental use—the sodium salt or the free acid?

This in-depth technical guide provides a comprehensive comparison of the activity of c-di-AMP sodium salt versus its free acid form. We will delve into their physicochemical properties, biological activities, and practical considerations for experimental design. This guide is intended to equip researchers with the knowledge to make informed decisions for their specific applications, ensuring the rigor and reproducibility of their findings.

Physicochemical Properties: More Than Just a Counterion

The choice between the sodium salt and the free acid form of c-di-AMP can have significant implications for its handling, stability, and delivery. These differences primarily stem from the ionization state of the phosphate groups in the cyclic dinucleotide structure.

Solubility

A crucial practical consideration in any experimental workflow is the ease with which a compound can be dissolved. In this regard, the sodium salt of c-di-AMP offers a distinct advantage.

FormAqueous SolubilityRationale
c-di-AMP Sodium Salt Readily soluble in water (e.g., 14.05 mg/mL or 20 mM)The ionic nature of the sodium salt enhances its interaction with polar water molecules, facilitating dissolution.
c-di-AMP Free Acid Poorly soluble in waterThe protonated phosphate groups are less polar, leading to lower solubility in aqueous buffers. Solubility is expected to increase at higher pH as the acid is deprotonated.

The enhanced solubility of the sodium salt simplifies the preparation of stock solutions and ensures homogeneity in aqueous-based assays.

Stability

For long-term storage, it is advisable to store both forms as lyophilized powders at -20°C or below. When in solution, preparing fresh batches for each experiment is recommended to minimize potential degradation.

Biological Activity: A Tale of Two Forms in Action

At its core, the biological activity of c-di-AMP stems from its ability to bind to specific protein and RNA targets. In the context of innate immunity, the most well-studied interaction is with the STING protein.

The c-di-AMP/STING Signaling Pathway

Upon entering the cytoplasm of a eukaryotic cell, c-di-AMP binds to the dimeric STING protein located on the endoplasmic reticulum. This binding event induces a conformational change in STING, leading to its activation and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the expression of type I interferons and other pro-inflammatory cytokines, mounting an innate immune response.

c_di_AMP_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c_di_AMP c-di-AMP STING STING (on ER) c_di_AMP->STING Binding & Activation TBK1 TBK1 STING->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerization IFN_genes Type I Interferon Genes pIRF3->IFN_genes Nuclear Translocation & Transcription

Figure 1: The c-di-AMP-mediated STING signaling pathway.

Comparative Potency in STING Activation

While there is a lack of direct, head-to-head comparative studies in the peer-reviewed literature on the STING-activating potency of the c-di-AMP sodium salt versus its free acid, we can make some logical inferences based on chemical principles. In a buffered solution at physiological pH (~7.4), the free acid form of c-di-AMP will deprotonate to its anionic conjugate base, the same form present when the sodium salt is dissolved. Therefore, at the molecular level, the interaction with the STING binding pocket should be identical.

However, the initial formulation can be critical. The superior solubility of the sodium salt ensures that a known concentration is readily available in an aqueous solution for in vitro assays. When using the free acid, incomplete dissolution could lead to an overestimation of the concentration in solution, potentially resulting in apparently lower activity.

Furthermore, the choice of counterion has been shown to influence the biological activity of other molecules, such as antimicrobial peptides.[5] This effect can be attributed to alterations in the local microenvironment or effects on membrane permeability. While the impact of the sodium counterion on c-di-AMP activity is likely minimal in dilute solutions, it is a factor to consider, especially at high concentrations or in specific formulation contexts.

Cell Permeability and Delivery

A significant challenge in the therapeutic application of cyclic dinucleotides is their poor cell permeability due to their negative charge and hydrophilicity.[3] This limitation often necessitates the use of delivery systems, such as lipid-based nanoparticles or polymers, to facilitate their entry into the cytoplasm where STING resides.[3]

There is no direct evidence to suggest a significant difference in the intrinsic cell permeability of the sodium salt versus the free acid form. In the extracellular environment, both forms will exist in equilibrium with their ionized and protonated states, depending on the local pH. For efficient cellular uptake, formulation strategies remain crucial for both forms of c-di-AMP.

Experimental Workflows and Protocols

The selection of the appropriate form of c-di-AMP and the design of robust experimental protocols are paramount for obtaining reliable and reproducible data.

Protocol 1: Preparation of c-di-AMP Stock Solutions

Objective: To prepare high-concentration, sterile stock solutions of c-di-AMP sodium salt and free acid for use in biological assays.

Materials:

  • c-di-AMP sodium salt (lyophilized powder)

  • c-di-AMP free acid (lyophilized powder)

  • Nuclease-free water

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filter (0.22 µm)

Procedure for c-di-AMP Sodium Salt:

  • Briefly centrifuge the vial of lyophilized c-di-AMP sodium salt to collect the powder at the bottom.

  • Add the appropriate volume of nuclease-free water to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear.

  • (Optional) If any particulate matter remains, sonicate for 5-10 minutes in a water bath.

  • Sterilize the stock solution by passing it through a 0.22 µm sterile filter.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Procedure for c-di-AMP Free Acid:

  • Follow step 1 as for the sodium salt.

  • Add the desired volume of nuclease-free water. Note that achieving a high concentration may be difficult due to lower solubility.

  • Vortex vigorously for 5-10 minutes. Sonication may be required to aid dissolution.

  • If complete dissolution is not achieved, consider preparing the stock solution in a buffer with a slightly alkaline pH (e.g., pH 8.0-8.5) to deprotonate the acid and increase solubility. Alternatively, a stock solution can be prepared in a solvent such as DMSO, but the final concentration of DMSO in the assay must be carefully controlled to avoid solvent-induced artifacts.

  • Follow steps 5 and 6 as for the sodium salt.

Protocol 2: Comparative In Vitro STING Activation Assay

Objective: To compare the potency of c-di-AMP sodium salt and free acid in activating the STING pathway using a reporter cell line.

Cell Line: THP-1 Dual™ cells (InvivoGen) are a human monocytic cell line that expresses an inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF3-inducible promoter.

Materials:

  • THP-1 Dual™ cells

  • Complete growth medium (e.g., RPMI 1640, 10% FBS, 1% Pen-Strep)

  • c-di-AMP sodium salt and free acid stock solutions

  • 96-well cell culture plates

  • QUANTI-Blue™ Solution (InvivoGen) for SEAP detection

  • Spectrophotometer (620-655 nm)

STING_Assay_Workflow start Seed THP-1 Dual™ cells in 96-well plate stimulate Stimulate cells with serial dilutions of c-di-AMP (sodium salt vs. free acid) start->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant add_quanti_blue Add QUANTI-Blue™ Solution to supernatant collect_supernatant->add_quanti_blue incubate_read Incubate and read absorbance at 620-655 nm add_quanti_blue->incubate_read analyze Analyze data and plot dose-response curve incubate_read->analyze

Figure 2: Workflow for the comparative in vitro STING activation assay.

Procedure:

  • Seed THP-1 Dual™ cells into a 96-well plate at a density of 1-2 x 10^5 cells per well in 180 µL of complete growth medium.

  • Prepare serial dilutions of the c-di-AMP sodium salt and free acid stock solutions in complete growth medium.

  • Add 20 µL of the diluted c-di-AMP solutions to the respective wells. Include a vehicle control (medium only).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Prepare the QUANTI-Blue™ Solution according to the manufacturer's instructions.

  • Add 20 µL of the cell culture supernatant from each well to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution.

  • Incubate the plate at 37°C for 1-3 hours, or until a color change is visible.

  • Measure the absorbance at 620-655 nm using a spectrophotometer.

  • Plot the absorbance values against the concentration of c-di-AMP for both the sodium salt and free acid to generate dose-response curves and determine the EC50 values.

Protocol 3: Quantification of Intracellular c-di-AMP by LC-MS/MS

For researchers interested in measuring the cellular uptake of c-di-AMP or its intracellular concentration following treatment, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard method.[6] A detailed protocol for this advanced technique is beyond the scope of this guide, but the general workflow involves:

  • Cell Lysis and Extraction: Cells are lysed, and small molecules, including c-di-AMP, are extracted using a solvent mixture (e.g., acetonitrile/methanol/water).

  • Chromatographic Separation: The extracted metabolites are separated using reverse-phase liquid chromatography.

  • Mass Spectrometry Detection: The eluting compounds are ionized and detected by a tandem mass spectrometer, which provides high sensitivity and specificity for the quantification of c-di-AMP.

Summary of Comparison

Featurec-di-AMP Sodium Saltc-di-AMP Free AcidKey Considerations for Researchers
Solubility High in aqueous solutionsLow in aqueous solutionsSodium salt is recommended for ease of use in most biological assays.
Stability Generally stable when stored properly. pH of the solution is a key factor.Stability is also pH-dependent.Prepare fresh solutions and store lyophilized powder at low temperatures.
Biological Activity Potent STING agonist.Expected to have similar intrinsic activity at physiological pH.Ensure complete dissolution of the free acid to accurately determine its potency.
Cell Permeability PoorPoorBoth forms generally require a delivery system for efficient intracellular delivery.
Handling Straightforward dissolution in water or buffers.May require sonication, pH adjustment, or use of organic solvents for dissolution.The sodium salt is more user-friendly for most applications.

Conclusion

The choice between c-di-AMP sodium salt and its free acid form is a critical decision in experimental design that can impact the ease of use, and potentially, the interpretation of results. The sodium salt is the more practical choice for most in vitro and in vivo applications due to its superior aqueous solubility, which simplifies solution preparation and ensures accurate dosing. While the intrinsic biological activity of both forms is expected to be similar at physiological pH, the physicochemical properties of the sodium salt make it a more reliable and convenient tool for researchers investigating the multifaceted roles of this important second messenger. As the field of c-di-AMP research continues to expand, a thorough understanding of these fundamental properties will be essential for driving forward discoveries in immunology, microbiology, and drug development.

References

  • Bacterial Cyclic Dinucleotides and the cGAS–cGAMP–STING Pathway: A Role in Periodontitis? - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]

  • c-di-AMP affects acid resistance and cell wall stability. (A) Acid... - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • c-di-AMP signaling is required for bile salt resistance, osmotolerance, and long-term host colonization by Clostridioides difficile - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • c-di-AMP signaling is required for bile salts resistance and long-term colonization by Clostridioides difficile | bioRxiv. (n.d.). Retrieved February 7, 2026, from [Link]

  • c-di-AMP Is a New Second Messenger in Staphylococcus aureus with a Role in Controlling Cell Size and Envelope Stress - PubMed Central. (n.d.). Retrieved February 7, 2026, from [Link]

  • c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC - PubMed Central. (n.d.). Retrieved February 7, 2026, from [Link]

  • Cyclic di-adenosine monophosphate (c-di-AMP) is required for osmotic regulation in Staphylococcus aureus but dispensable for viability in anaerobic conditions - PubMed Central. (n.d.). Retrieved February 7, 2026, from [Link]

  • Modified STING-activating cyclic dinucleotide derivatives significantly enhance the anti-tumor activity of therapeutic vaccines - PubMed Central. (n.d.). Retrieved February 7, 2026, from [Link]

  • Novel Modifications and Delivery Modes of Cyclic Dinucleotides for STING Activation in Cancer Treatment - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • New Insights into the Cyclic Di-adenosine Monophosphate (c-di-AMP) Degradation Pathway and the Requirement of the Cyclic Dinucleotide for Acid Stress Resistance in Staphylococcus aureus - PubMed Central. (n.d.). Retrieved February 7, 2026, from [Link]

  • The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Highly Efficient Preparation of Cyclic Dinucleotides via Engineering of Dinucleotide Cyclases in Escherichia coli - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • Handbook of Pharmaceutical Salts Properties, Selection, and Use - P. Heinrich Stahl. (n.d.).
  • Exploration of the Binding Mechanism of Cyclic Dinucleotide Analogs to Stimulating Factor Proteins and the Implications for Subsequent Analog Drug Design - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • How to get the pure acid from dihydrated sodium salt of an acid? - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Handbook of Pharmaceutical Salts: Properties, Selection, and Use Edited by P. Heinrich Stahl and Camile G. Wermuth. VHCA, Verlag Helvetica Chimica Acta, Zürich, Switzerland, and Wiley-VCH, Weinheim, Germany. 2002. vix + 374 pp. 17.5 × 24.5 cm. ISBN 3-906390-26-8 - ACS Publications. (n.d.). Retrieved February 7, 2026, from [Link]

  • Chemistry of Cyclic Dinucleotides and Analogs - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]

  • Structural Flexibility and Conformation Features of Cyclic Dinucleotides in Aqueous Solutions - ACS Publications. (n.d.). Retrieved February 7, 2026, from [Link]

  • Technical Information about c[A(2',5')pA(2',5')p] - BIOLOG Life Science Institute. (n.d.). Retrieved February 7, 2026, from [Link]

  • Handbook of Pharmaceutical Salts Properties Selection and Use Compress - Scribd. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis of Biotinylated c-di-GMP and c-di-AMP using Click Conjugation - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas | Request PDF - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Cyclic Dinucleotide Vaccine Adjuvants - Encyclopedia.pub. (n.d.). Retrieved February 7, 2026, from [Link]

  • The World of Cyclic Dinucleotides in Bacterial Behavior - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]

  • Cyclic-di-adenosine monophosphate (c-di-AMP) is required for osmotic regulation in Staphylococcus aureus but dispensable for viability in anaerobic conditions | bioRxiv. (n.d.). Retrieved February 7, 2026, from [Link]

  • The Age of Cyclic Dinucleotide Vaccine Adjuvants - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

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  • (PDF) Handbook of Pharmaceutical Salts: Properties, Selection, and Use Edited by P. Heinrich Stahl and Camile G. Wermuth. VHCA, Verlag Helvetica Chimica Acta, Zürich, Switzerland, and Wiley-VCH, Weinheim, Germany. 2002. vix + 374 pp. 17.5 × 24.5 cm. ISBN 3-906390- - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]_

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Precision in Nucleotide Signaling: A Comparative Guide to Anti-c-di-AMP Antibody Specificity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Reactivity of Anti-c-di-AMP Antibodies with Other Nucleotides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclic di-AMP (c-di-AMP) is a pivotal bacterial second messenger regulating osmotic homeostasis, cell wall integrity, and sporulation.[1][2] In host-pathogen interactions, it acts as a potent PAMP (Pathogen-Associated Molecular Pattern), triggering the STING-dependent cytosolic DNA sensing pathway.

The reliability of c-di-AMP quantification hinges on antibody specificity . Given the structural homology between c-di-AMP and other cyclic dinucleotides (CDNs) like c-di-GMP and 2'3'-cGAMP, cross-reactivity is a primary source of experimental error. This guide objectively analyzes the performance of the leading monoclonal antibody standard (clone 50010/Biolog) against alternative detection methods, providing validated protocols and mechanistic insights.

Comparative Analysis: Specificity & Performance

The Challenge of Structural Homology

Antibodies must distinguish the adenine base and the specific 3'–5' phosphodiester linkage of c-di-AMP from:

  • c-di-GMP: Guanine substitution (high structural similarity).

  • 2'3'-cGAMP: The mammalian STING ligand (mixed linkage).

  • cAMP/ATP: Monomeric precursors present at millimolar concentrations (orders of magnitude higher than c-di-AMP).

Cross-Reactivity Profile (Monoclonal Antibody)

The following data represents the performance of the industry-standard monoclonal antibody (utilized in Cayman Chemical and Biolog Life Science Institute kits).

Table 1: Cross-Reactivity Profile of Anti-c-di-AMP Monoclonal Antibody

Nucleotide / AnalogCross-Reactivity (%)Biological Relevance
c-di-AMP 100% Target Analyte
c-di-GMP< 0.01%Bacterial biofilm regulator (often co-exists)
3',3'-cGAMP< 0.01%Bacterial signaling molecule
2',3'-cGAMP< 0.001%Mammalian STING ligand (critical for host studies)
cAMP< 0.001%Ubiquitous second messenger
ATP / ADP / AMPNegligibleMetabolic background
pApA0.013%Linear degradation product (PDE activity marker)

Data Source: Validated against Cayman Chemical Kit #501960 and Biolog reference standards.

Methodological Comparison

While antibodies are the standard for accessibility, they must be weighed against LC-MS/MS (the gold standard for absolute specificity) and Biosensors.

Table 2: Comparative Assessment of Detection Technologies

FeatureCompetitive ELISA (mAb)LC-MS/MSBiosensors (Riboswitch/CabP)
Specificity High (Clone dependent)Absolute (Mass + Retention Time)Variable (Ligand affinity dependent)
Sensitivity (LLOD) ~20 pg/mL (Femtomolar range)~1–5 pg/mL (Highly sensitive)Nanomolar range (Lower sensitivity)
Throughput High (96-well format)Low (Sequential injection)Medium (Fluorescence plate reader)
Sample Prep Simple (Lysis + Neutralization)Complex (Extraction + SPE)Simple (In vitro) or Complex (In vivo)
Cost per Sample Low (<$5)High (>$50 + Instrument time)Low (Recombinant protein production)
Primary Risk Matrix interferenceIon suppressionFolding stability / pH sensitivity

Mechanistic Insight: The Specificity Filter

To understand why the monoclonal antibody achieves <0.01% cross-reactivity, we must visualize the recognition logic compared to the STING pathway, which is promiscuous by design.

SpecificityLogic cluster_ligands Cyclic Dinucleotide Pool cluster_receptors Recognition Systems cdiAMP c-di-AMP (Target) mAb Monoclonal Ab (Rigid Epitope) cdiAMP->mAb High Affinity (Kd < 1 nM) STING STING Receptor (Conformational Adaptability) cdiAMP->STING High Affinity cdiGMP c-di-GMP (Interferent) cdiGMP->mAb Steric Exclusion (<0.01% Binding) cdiGMP->STING Moderate Affinity cGAMP 2'3'-cGAMP (Host Ligand) cGAMP->mAb Linkage Mismatch (<0.001% Binding) cGAMP->STING Highest Affinity (Closure of Lid) SpecificSignal Accurate c-di-AMP Measurement mAb->SpecificSignal Quantification Signaling Broad Host Response STING->Signaling Interferon Response

Figure 1: Specificity Logic. The monoclonal antibody relies on rigid epitope recognition that excludes the guanine base (c-di-GMP) and 2'-5' linkages (cGAMP), whereas STING is evolutionarily designed to bind multiple CDNs.

Experimental Protocol: Validated Competitive ELISA

This protocol is optimized for the Cayman/Biolog Monoclonal System . It uses a self-validating competitive design where low signal equals high c-di-AMP concentration.

Reagent Preparation
  • Lysis Buffer: 0.1 M HCl (Critical for stopping PDE activity and lysing bacteria).

  • Neutralizing Buffer: 1 M Phosphate buffer (pH 11) or NaOH (titrated to pH 7.0–7.5 final).

  • Tracer: HRP-linked c-di-AMP.

Step-by-Step Workflow
  • Sample Collection:

    • Pellet bacterial culture (OD600 ~ 1.0).

    • Resuspend immediately in 0.1 M HCl (e.g., 300 µL). Note: Acid lysis is superior to sonication for nucleotide stability.

    • Boil for 5 minutes (optional, ensures complete protein denaturation).

    • Centrifuge at >10,000 x g for 10 min to remove debris.

    • Transfer supernatant and neutralize to pH 7.0–7.5. Check pH with micro-strips; acidic samples will destroy the antibody.

  • Assay Setup (96-well Plate):

    • Blank (Blk): Non-specific binding control.

    • Total Activity (TA): Tracer only (no antibody).

    • Non-Specific Binding (NSB): Buffer + Tracer (no antibody).

    • Maximum Binding (B0): Buffer + Tracer + Antibody (0 pg/mL analyte).

    • Standards/Samples: Analyte + Tracer + Antibody.

  • Incubation:

    • Add 50 µL of Standard/Sample.[3]

    • Add 50 µL of HRP-Tracer .

    • Add 50 µL of Monoclonal Antibody (except Blk/TA/NSB).

    • Crucial: Incubate overnight at 4°C or 2 hours at RT with orbital shaking. (Overnight yields higher sensitivity).

  • Development:

    • Wash plate 5x with Wash Buffer (0.05% Tween-20 in PBS).

    • Add 175 µL Ellman’s Reagent or TMB (depending on kit chemistry).

    • Read absorbance (405-420 nm for Ellman's; 450 nm for TMB).

Self-Validation Checkpoints
  • B0 Check: The maximum binding well (B0) must have an OD > 0.6. If lower, the antibody activity is compromised (check pH of samples).

  • NSB Check: Non-specific binding should be < 10% of B0. High NSB indicates insufficient washing.

  • Linearity: Dilute a high-concentration sample 1:2 and 1:4. The calculated concentration should remain constant (within 20% CV).

Visualizing the Validation Workflow

ValidationWorkflow cluster_assay Competitive ELISA start Start: Bacterial/Cell Culture lysis Acid Lysis (0.1 M HCl) Inactivates PDEs start->lysis neut Neutralization (pH 7.0-7.5) Critical for Ab stability lysis->neut mix Mix: Sample + Tracer + Ab neut->mix comp Competition: Free c-di-AMP vs Tracer mix->comp wash Wash Step comp->wash read Read Absorbance wash->read decision Validation Check: Dilution Linearity? read->decision pass Valid Data: Calculate Concentration decision->pass Yes (<20% CV) fail Matrix Interference: Perform SPE Cleanup decision->fail No (>20% CV) fail->mix Retest

Figure 2: Validation Workflow. The critical decision point is the dilution linearity check, which detects matrix interference common in complex lysates.

References

  • Biolog Life Science Institute. (2022).[4] c-di-AMP and Analogues: Product Specifications and Specificity Data. Retrieved from [Link]

  • Corrigan, R. M., & Gründling, A. (2013).[5] Cyclic di-AMP: another second messenger enters the fray.[5][6] Nature Reviews Microbiology, 11(8), 513-524.

  • Woodward, J. J., et al. (2010).[5] c-di-AMP secreted by intracellular Listeria monocytogenes activates a host type I interferon response.[5] Science, 328(5986), 1703-1705.

  • Burhenne, H., & Kaever, V. (2013).[5] Quantification of cyclic dinucleotides by liquid chromatography-mass spectrometry. Methods in Molecular Biology, 1016, 27-37.

  • Kalia, D., et al. (2012).[5] Nucleotide, c-di-GMP, c-di-AMP, cGMP, cAMP, (p)ppGpp signaling in bacteria and implications in pathogenesis. Chemical Society Reviews, 42(1), 305-341.

Sources

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